An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzaldehyde
This guide provides a comprehensive overview of a laboratory-scale experimental procedure for the synthesis of 4-Methoxy-3-nitrobenzaldehyde, a valuable intermediate in organic synthesis. The protocol detailed below is b...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of a laboratory-scale experimental procedure for the synthesis of 4-Methoxy-3-nitrobenzaldehyde, a valuable intermediate in organic synthesis. The protocol detailed below is based on the methylation of 3-Hydroxy-4-nitrobenzaldehyde (B145838).
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 4-Methoxy-3-nitrobenzaldehyde from 3-Hydroxy-4-nitrobenzaldehyde.[1]
This section outlines the step-by-step methodology for the synthesis of 4-Methoxy-3-nitrobenzaldehyde.[1]
1. Reaction Setup:
In a suitable reaction vessel, dissolve 500 mg (2.99 mmol) of 3-hydroxy-4-nitrobenzaldehyde and 0.42 g (3.0 mmol) of potassium carbonate in 6.0 mL of N,N-dimethylformamide (DMF).
2. Addition of Methylating Agent:
At room temperature, slowly add 0.38 mL (6.0 mmol) of iodomethane to the reaction mixture with continuous stirring.
3. Reaction:
Continue stirring the reaction mixture at room temperature for 5 hours.
4. Workup and Extraction:
Upon completion of the reaction, dilute the mixture with ethyl acetate and water.
Separate the organic layer.
Wash the organic layer twice with saturated brine solution.
Dry the organic layer over anhydrous magnesium sulfate.
5. Purification:
Filter the mixture to remove the drying agent.
Concentrate the filtrate under reduced pressure to obtain a residue.
Purify the residue by silica (B1680970) gel column chromatography, eluting with a hexane/ethyl acetate gradient (from 4/1 to 1/1).
6. Product Isolation:
The purified product, 4-methoxy-3-nitrobenzaldehyde, is obtained as a light yellow powder (518 mg, 96% yield).[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 4-Methoxy-3-nitrobenzaldehyde.
Caption: Experimental workflow for the synthesis of 4-Methoxy-3-nitrobenzaldehyde.
An In-depth Technical Guide to 4-Methoxy-3-nitrobenzaldehyde for Researchers and Drug Development Professionals
An authoritative resource on the physical, chemical, and synthetic aspects of 4-Methoxy-3-nitrobenzaldehyde, a key intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of 4-Methoxy-...
Author: BenchChem Technical Support Team. Date: December 2025
An authoritative resource on the physical, chemical, and synthetic aspects of 4-Methoxy-3-nitrobenzaldehyde, a key intermediate in medicinal chemistry.
This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzaldehyde, a versatile aromatic compound with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and reactivity.
Core Physical and Chemical Properties
4-Methoxy-3-nitrobenzaldehyde is a pale yellow crystalline solid at room temperature. Its chemical structure, featuring a benzaldehyde (B42025) ring substituted with a methoxy (B1213986) and a nitro group, imparts unique reactivity, making it a valuable building block for a diverse range of molecular scaffolds.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 4-Methoxy-3-nitrobenzaldehyde.
Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of 4-Methoxy-3-nitrobenzaldehyde. This section provides a standard laboratory procedure for its preparation, purification, and characterization.
Principle: This synthesis involves the electrophilic aromatic substitution (nitration) of 4-methoxybenzaldehyde. The methoxy group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The nitration occurs primarily at the position ortho to the activating methoxy group and meta to the deactivating aldehyde group.
Materials:
4-Methoxybenzaldehyde (p-anisaldehyde)
Concentrated Nitric Acid (70%)
Concentrated Sulfuric Acid
Ice
Deionized Water
Ethanol
Sodium Bicarbonate solution (5%)
Dichloromethane or Ethyl Acetate
Anhydrous Magnesium Sulfate
Procedure:
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.
In a separate flask, dissolve 4-methoxybenzaldehyde in a minimal amount of a suitable solvent like dichloromethane.
Slowly add the nitrating mixture dropwise to the solution of 4-methoxybenzaldehyde while maintaining the temperature between 0 and 5 °C with vigorous stirring.
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.
The crude 4-Methoxy-3-nitrobenzaldehyde will precipitate out. Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral.
Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any remaining acid, followed by a final wash with cold deionized water.
Purification by Recrystallization
Dissolve the crude 4-Methoxy-3-nitrobenzaldehyde in a minimum amount of hot ethanol.
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
Hot filter the solution to remove the charcoal and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them under vacuum.
Characterization
1H NMR Spectroscopy: The purified product can be characterized by 1H NMR spectroscopy. The spectrum should show characteristic peaks for the aldehyde proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8.5 ppm), and the methoxy group protons (singlet, ~4 ppm).
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), the aromatic C=C stretches (~1600 cm⁻¹), the C-O-C stretch of the methoxy group (~1250 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).[1]
Reactivity and Synthetic Applications
The presence of the aldehyde, methoxy, and nitro functional groups makes 4-Methoxy-3-nitrobenzaldehyde a versatile intermediate for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.
Synthesis of Schiff Bases
4-Methoxy-3-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[7]
Experimental Protocol for Schiff Base Synthesis:
Dissolve equimolar amounts of 4-Methoxy-3-nitrobenzaldehyde and a primary amine in ethanol.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the reaction mixture for 2-4 hours.
Upon cooling, the Schiff base product will precipitate out.
The solid product is then filtered, washed with cold ethanol, and can be purified by recrystallization.[8][9][10][11][12]
Synthesis of Chalcones
In the presence of a base, 4-Methoxy-3-nitrobenzaldehyde can react with acetophenones in a Claisen-Schmidt condensation to yield chalcones. Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[13][14][15][16][17]
Dissolve equimolar amounts of 4-Methoxy-3-nitrobenzaldehyde and an acetophenone (B1666503) derivative in ethanol.
Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise to the mixture at room temperature.
Stir the reaction mixture for several hours until a precipitate forms.
The resulting chalcone is collected by filtration, washed with water to remove the base, and then purified by recrystallization from a suitable solvent like ethanol.[13][14][15][16][17]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 4-Methoxy-3-nitrobenzaldehyde.
Caption: Workflow for the synthesis and purification of 4-Methoxy-3-nitrobenzaldehyde.
Synthetic Pathway to a Biologically Active Schiff Base
This diagram illustrates the use of 4-Methoxy-3-nitrobenzaldehyde as a precursor in the synthesis of a Schiff base, a class of compounds with known biological activities.
Caption: Synthesis of a biologically active Schiff base from 4-Methoxy-3-nitrobenzaldehyde.
Conclusion
4-Methoxy-3-nitrobenzaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse library of compounds, including Schiff bases and chalcones, which have demonstrated a wide range of biological activities.[18][19][20][21] This guide provides essential technical information to aid researchers in the effective utilization of this important building block in their synthetic endeavors.
An In-depth Technical Guide to 4-Methoxy-3-nitrobenzaldehyde (CAS: 31680-08-7)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzaldehyde, a key chemical intermediate in organic synthesis. This document det...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzaldehyde, a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, spectral data, synthesis protocols, and key reactions, with a focus on its applications in research and development.
Chemical and Physical Properties
4-Methoxy-3-nitrobenzaldehyde, also known as 3-nitro-p-anisaldehyde, is a pale yellow crystalline solid.[1] It is a disubstituted benzaldehyde (B42025) derivative carrying a methoxy (B1213986) group at the C4 position and a nitro group at the C3 position. Its chemical structure and key properties are summarized below.
Table 1: Chemical Identifiers and Physical Properties
The structural identity of 4-Methoxy-3-nitrobenzaldehyde is confirmed through various spectroscopic techniques. The key spectral data are compiled below.
Table 2: ¹H NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
10.01
s
1H
Aldehyde (-CHO)
8.32
d
1H
Ar-H (H-2)
7.89
dd
1H
Ar-H (H-6)
7.35
d
1H
Ar-H (H-5)
4.02
s
3H
Methoxy (-OCH₃)
Solvent: CDCl₃
Table 3: ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)
Assignment
188.9
Aldehyde Carbonyl (C=O)
158.3
Ar-C (C-4, attached to -OCH₃)
140.0
Ar-C (C-3, attached to -NO₂)
132.1
Ar-C (C-1)
130.5
Ar-CH (C-2)
126.8
Ar-CH (C-6)
113.8
Ar-CH (C-5)
56.9
Methoxy Carbon (-OCH₃)
Solvent: CDCl₃
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
Assignment of Vibration
~3100-3000
Aromatic C-H Stretch
~2900-2800
Aldehydic C-H Stretch
~1700
Carbonyl (C=O) Stretch of Aldehyde
~1600, ~1480
Aromatic C=C Ring Stretch
~1520, ~1340
Asymmetric & Symmetric N-O Stretch of Nitro Group
~1270
Aryl Ether C-O Stretch
Table 5: Mass Spectrometry (MS) Data
m/z Value
Interpretation
181
Molecular Ion [M]⁺
180
[M-H]⁺
151
[M-NO]⁺
134
[M-HNO₂]⁺
122
[M-NO₂ - H - CO]⁺
106
[M-NO₂ - CHO]⁺
Experimental Protocols
Synthesis of 4-Methoxy-3-nitrobenzaldehyde via Nitration
This protocol describes the electrophilic aromatic substitution of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) using a standard mixed-acid nitrating agent. The electron-donating methoxy group is a strong ortho-, para-director, while the aldehyde is a meta-director. The nitration occurs ortho to the powerful methoxy director.[4]
Preparation of Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.
Slowly add fuming nitric acid dropwise to the sulfuric acid while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.
Nitration Reaction: Dissolve 4-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid in a separate beaker, and cool it in the ice bath.
Slowly add the cold 4-methoxybenzaldehyde solution to the nitrating mixture dropwise. Carefully control the rate of addition to maintain the reaction temperature between 10-15 °C.
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A yellow precipitate of the crude product will form.
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
Purification: Dissolve the crude, moist product in tert-butyl methyl ether. Transfer the solution to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization: Dissolve the resulting solid in a minimal amount of hot toluene and then add petroleum ether until turbidity is observed. Cool the solution slowly to induce crystallization.
Collect the purified light yellow crystals of 4-methoxy-3-nitrobenzaldehyde by vacuum filtration and dry in a vacuum desiccator.
Synthesis Workflow for 4-Methoxy-3-nitrobenzaldehyde.
This protocol describes the selective reduction of the nitro group to an amine using stannous chloride (SnCl₂), a common and effective method that preserves the aldehyde functionality.[5]
Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-3-nitrobenzaldehyde in ethanol.
In a separate beaker, dissolve stannous chloride dihydrate in concentrated hydrochloric acid. This may require gentle warming.
Reduction: Cool the solution of the nitroaldehyde to 0 °C using an ice bath. Slowly add the stannous chloride solution dropwise with vigorous stirring. A white precipitate may form.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
Work-up: Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9. The tin salts will precipitate.
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
Wash the combined organic layers with water and then brine.
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-methoxybenzaldehyde.
The product can be further purified by column chromatography or recrystallization if necessary.
Applications in Synthesis
4-Methoxy-3-nitrobenzaldehyde is a versatile building block in organic synthesis, primarily utilized for the introduction of the 3-amino-4-methoxybenzaldehyde moiety after reduction. This structure is a precursor to various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.[6][7]
Role as an Intermediate in Heterocyclic Synthesis.
The primary transformation is the reduction of the nitro group to an amine. The resulting 3-amino-4-methoxybenzaldehyde can then undergo condensation reactions. For instance, reaction with o-phenylenediamines leads to the formation of substituted benzimidazoles, a scaffold found in numerous pharmacologically active molecules.[7] Similarly, it can be used to synthesize other fused heterocyclic systems.
Safety Information
4-Methoxy-3-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant.
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. For handling the powder, a type N95 (US) dust mask is recommended.[3]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is a combustible solid.[3]
Spectroscopic Characterization of 4-Methoxy-3-nitrobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the characterization of 4-Methoxy-3-nitrobenzaldehyde using Nuclear Magnetic Resonance (NMR) and I...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-Methoxy-3-nitrobenzaldehyde using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to support research and development activities by providing detailed spectral data and experimental methodologies.
Chemical Structure and Properties
4-Methoxy-3-nitrobenzaldehyde is an organic compound with the chemical formula C₈H₇NO₄. It presents as a substituted benzaldehyde (B42025) with a methoxy (B1213986) group at the C4 position and a nitro group at the C3 position of the benzene (B151609) ring. This substitution pattern significantly influences its chemical and spectroscopic properties.
Molecular Structure:
Caption: Chemical structure of 4-Methoxy-3-nitrobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Methoxy-3-nitrobenzaldehyde.
¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Methoxy-3-nitrobenzaldehyde was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).
Chemical Shift (δ) ppm
Multiplicity
Integration
Coupling Constant (J) Hz
Assignment
10.45
Singlet
1H
-
Aldehyde proton (CHO)
7.80
Doublet
1H
8.0
Aromatic Proton (H-6)
-
Doublet of Doublets
1H
8.0, 2.0
Aromatic Proton (H-2)
-
Doublet
1H
2.0
Aromatic Proton (H-5)
3.73
Singlet
3H
-
Methoxy protons (OCH₃)
Note: Some of the multiplicity and specific chemical shifts for the aromatic protons were not explicitly detailed in the available search results but are inferred based on the structure and data from similar compounds.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of 4-Methoxy-3-nitrobenzaldehyde was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.
Chemical Shift (δ) ppm
Assignment
189.4
Aldehyde Carbon (CHO)
161.5
C4 (Carbon attached to OCH₃)
135.7
C1 (Carbon attached to CHO)
128.0
C6
124.5
C2
120.3
C5
111.4
C3 (Carbon attached to NO₂)
55.3
Methoxy Carbon (OCH₃)
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands for 4-Methoxy-3-nitrobenzaldehyde. The data was obtained from a Fourier-Transform Infrared (FTIR) spectrum using a KBr pellet technique.[1]
Wavenumber (cm⁻¹)
Intensity
Assignment
~3100
Medium
Aromatic C-H stretch
~2950
Medium
Aliphatic C-H stretch (in OCH₃)
~1700
Strong
C=O stretch (Aldehyde)
~1600, ~1470
Medium-Strong
Aromatic C=C stretches
~1520
Strong
Asymmetric NO₂ stretch
~1340
Strong
Symmetric NO₂ stretch
~1270
Strong
Aryl-O-C stretch (asymmetric)
~1020
Medium
Aryl-O-C stretch (symmetric)
Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.
Experimental Protocols
The following are generalized experimental protocols for the NMR and IR analysis of substituted benzaldehydes, which are applicable to 4-Methoxy-3-nitrobenzaldehyde.
NMR Spectroscopy Protocol
A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.
Caption: Experimental workflow for NMR analysis.
Sample Preparation :
Weigh approximately 5-10 mg of 4-Methoxy-3-nitrobenzaldehyde.
Dissolve the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Shim the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical peaks.
Data Acquisition :
For ¹H NMR, typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
For ¹³C NMR, a standard carbon pulse program is used with a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.
Data Processing :
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Perform phase and baseline corrections.
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce coupling information.
FTIR Spectroscopy Protocol
For solid samples like 4-Methoxy-3-nitrobenzaldehyde, the KBr pellet method is commonly employed.[1]
Caption: Experimental workflow for FTIR analysis.
Sample Preparation :
Thoroughly grind 1-2 mg of 4-Methoxy-3-nitrobenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
The mixture should be a fine, homogeneous powder.
Pellet Formation :
Transfer the powder to a pellet press.
Apply pressure to form a thin, transparent KBr pellet.
Spectral Acquisition :
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Data Analysis :
Identify the major absorption peaks and their corresponding wavenumbers.
Assign these peaks to the characteristic vibrations of the functional groups present in the molecule.
Conclusion
The NMR and IR spectral data presented in this guide provide a detailed spectroscopic fingerprint of 4-Methoxy-3-nitrobenzaldehyde. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the electronic environment of the different nuclei, while the IR spectrum verifies the presence of the key functional groups. The provided experimental protocols offer a reliable basis for the reproducible acquisition of high-quality spectral data, which is essential for the unambiguous characterization of this compound in research and industrial settings.
A Technical Guide to the Solubility of 4-Methoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals This technical guide offers a detailed overview of the solubility characteristics of 4-Methoxy-3-nitrobenzaldehyde (CAS No: 31680-08-7), a key intermediate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the solubility characteristics of 4-Methoxy-3-nitrobenzaldehyde (CAS No: 31680-08-7), a key intermediate in various synthetic applications. While quantitative solubility data is not extensively available in published literature, this document compiles qualitative information inferred from synthesis and crystallization studies and provides a standardized experimental protocol for researchers to determine precise solubility values.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Methoxy-3-nitrobenzaldehyde is essential for its application.
Used as a solvent for crystallization, from which one polymorphic form can be obtained.[5]
2-Butanone
Soluble
Employed as a crystallization solvent, capable of producing a different polymorph of the compound.[5]
N,N-Dimethylformamide (DMF)
Soluble
Utilized as a reaction solvent for the synthesis of a structurally related compound, indicating it is a suitable solvent for this class of molecules.[6]
Ethyl Acetate
Soluble
Used as an extraction solvent during the workup phase of a synthesis, implying good solubility.[6]
Dichloromethane (DCM)
Soluble
Served as a solvent for a chemical reaction involving a related methoxy-nitrobenzaldehyde derivative.[6]
This information suggests that 4-Methoxy-3-nitrobenzaldehyde exhibits solubility in a range of polar aprotic and polar protic solvents. For applications requiring precise concentrations, experimental determination of solubility is recommended.
Experimental Protocol for Solubility Determination
The following section details a standardized experimental protocol for determining the solubility of 4-Methoxy-3-nitrobenzaldehyde in a given solvent using the reliable isothermal equilibrium shake-flask method. This methodology is adapted from standard practices for similar small molecules.
Objective
To determine the equilibrium solubility of 4-Methoxy-3-nitrobenzaldehyde in a selected organic solvent at a constant, specified temperature.
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, solvent-dependent)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer
Procedure
Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Methoxy-3-nitrobenzaldehyde in the chosen solvent at known concentrations. These will be used to generate a calibration curve for analysis.
Preparation of Saturated Solution: Add an excess amount of 4-Methoxy-3-nitrobenzaldehyde to a screw-capped vial containing a known volume or mass of the solvent. The presence of excess solid is critical to ensure that equilibrium with the solid phase is achieved.
Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in the constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the clear supernatant using a pipette pre-warmed to the experimental temperature to prevent premature crystallization. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
Dilution and Analysis: Determine the mass of the collected filtrate. Dilute the filtrate with the same solvent to a known volume to bring the concentration within the linear range of the analytical calibration curve. Analyze the concentration of 4-Methoxy-3-nitrobenzaldehyde in the diluted solution using the calibrated HPLC-UV or UV-Vis method.
Calculation
The solubility (S) can be calculated using the following formula:
S = (C × DF × V) / m
Where:
C is the concentration of the diluted solution determined from the calibration curve (in mg/mL).
DF is the dilution factor.
V is the initial volume of the filtrate before dilution (in mL).
m is the mass of the filtrate (in g).
The result is typically expressed in mg/g of solvent or can be converted to other units such as mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
A Technical Guide to the Physicochemical Properties of 4-Methoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the core physicochemical properties of 4-Methoxy-3-nitrobenzaldehyde, a key aromatic aldehyde derivative. The inf...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core physicochemical properties of 4-Methoxy-3-nitrobenzaldehyde, a key aromatic aldehyde derivative. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.
Core Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The data for 4-Methoxy-3-nitrobenzaldehyde are summarized below.
Note: The variation in reported melting points may be attributed to differences in the purity of the samples or the experimental methods used for determination.
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections detail the standard methodologies for these measurements.
2.1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities tend to lower and broaden the melting point range.[5][6][7]
This is the most widely used technique for determining the melting point of a solid.
Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature at which the substance melts is recorded.[8]
Apparatus:
Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup.[5]
Sample Preparation: The sample must be completely dry and in a fine powdered form.[8]
Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of about 2-3 mm.[9]
Heating: The capillary tube is placed in the heating block of the melting point apparatus.[8]
Determination: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[9]
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]
2.2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[10] This temperature is dependent on the atmospheric pressure.
Common Method: Micro-Boiling Point (Capillary) Method [10][11][12]
This method is suitable for small quantities of a liquid.
Principle: A small sample of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the tube fills with the vapor of the liquid. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[10][11]
Apparatus:
Fusion tube or small test tube.
Capillary tube (sealed at one end).
Heating apparatus (e.g., aluminum block or Thiele tube).[13]
Thermometer.
Procedure:
Setup: A few drops of the liquid are placed in the fusion tube. A capillary tube, sealed at one end, is placed in the fusion tube with the open end downwards.[13]
Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating apparatus.
Heating: The apparatus is heated gradually. A stream of bubbles will be observed escaping from the capillary tube as the air expands and is replaced by the vapor of the liquid. The rate of bubbling will become rapid and continuous as the liquid reaches its boiling point.[11]
Observation: Heating is stopped once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]
Workflow and Data Validation
The following diagram illustrates a logical workflow for the determination and validation of the physicochemical properties of a chemical compound like 4-Methoxy-3-nitrobenzaldehyde.
Caption: Workflow for determining and validating the physical properties of a chemical compound.
Spectral Data Analysis of 4-Methoxy-3-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-3-nitrobenzaldehyde, a key intermediate in various synthetic pathw...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-3-nitrobenzaldehyde, a key intermediate in various synthetic pathways. The document details its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the general experimental protocols for acquiring such data and presents a logical workflow for its synthesis.
Spectroscopic Data
The following sections present the key spectral data for 4-Methoxy-3-nitrobenzaldehyde in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of 4-Methoxy-3-nitrobenzaldehyde provide detailed information about its proton and carbon framework.
¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Number of Protons
Assignment
10.45
s
-
1H
Aldehyde (-CHO)
7.80
d
8.0
1H
Aromatic (H-5)
~7.60
d
~1.5
1H
Aromatic (H-2)
~7.50
dd
~8.0, ~1.5
1H
Aromatic (H-6)
4.03
s
-
3H
Methoxy (-OCH₃)
¹³C NMR (Carbon-13) NMR Data
Chemical Shift (δ) ppm
Assignment
189.4
Aldehyde Carbonyl (C=O)
161.5
Aromatic (C-4)
135.7
Aromatic (C-1)
128.0
Aromatic (C-5)
124.5
Aromatic (C-3)
120.3
Aromatic (C-6)
111.4
Aromatic (C-2)
55.3
Methoxy (-OCH₃)
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3100-3000
Medium
Aromatic C-H Stretch
~2950-2850
Medium
Aliphatic C-H Stretch (Methoxy)
~2830, ~2720
Medium
Aldehyde C-H Stretch (Fermi doublet)
~1700
Strong
Carbonyl (C=O) Stretch of Aldehyde
~1600, ~1480
Medium-Strong
Aromatic C=C Bending
~1520, ~1340
Strong
Asymmetric and Symmetric NO₂ Stretch
~1270
Strong
Aryl Ether C-O Stretch
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
m/z
Relative Intensity (%)
Assignment
181
High
[M]⁺ (Molecular Ion)
180
Moderate
[M-H]⁺
152
Moderate
[M-CHO]⁺
134
High
[M-CHO-H₂O]⁺
119
High
[M-NO₂-CH₃]⁺
77
Moderate
[C₆H₅]⁺
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above.
NMR Spectroscopy
A sample of 4-Methoxy-3-nitrobenzaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, while ¹³C NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
FT-IR Spectroscopy
For a solid sample, a small amount of 4-Methoxy-3-nitrobenzaldehyde is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS)
A dilute solution of 4-Methoxy-3-nitrobenzaldehyde in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities. Upon elution from the GC column, the compound enters the MS source where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio and detected.
Visualizations
The following diagrams illustrate the experimental workflow for spectral analysis and a representative synthetic pathway for 4-Methoxy-3-nitrobenzaldehyde.
Caption: General workflow for the spectral analysis of 4-Methoxy-3-nitrobenzaldehyde.
Caption: A plausible synthetic route for 4-Methoxy-3-nitrobenzaldehyde.
Exploratory
A Technical Guide to 4-Methoxy-3-nitrobenzaldehyde for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Synthetic Intermediate. Introduction 4-Methoxy-3-nitrobenzaldehyde is an aromatic aldehyde that serves as a crucial building block...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Synthetic Intermediate.
Introduction
4-Methoxy-3-nitrobenzaldehyde is an aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring both an aldehyde and a nitro group on a methoxy-substituted benzene (B151609) ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This is particularly true in the field of medicinal chemistry and drug development, where it is a key intermediate in the preparation of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the commercial availability of 4-Methoxy-3-nitrobenzaldehyde, detailed experimental protocols for its synthesis, and its applications in the development of therapeutic agents.
Commercial Availability
4-Methoxy-3-nitrobenzaldehyde is readily available from a variety of chemical suppliers, typically with a purity of 97-98%. It is offered in quantities ranging from grams to kilograms to suit both laboratory-scale research and larger-scale development needs. The table below summarizes the availability from prominent suppliers.
Supplier
Purity
Available Quantities
Thermo Scientific (Alfa Aesar)
98%
5 g, 25 g
Santa Cruz Biotechnology
-
Contact for details
Fisher Scientific
98%
5 g, 25 g
CP Lab Safety
min 98%
100 g
CymitQuimica
97%
5 g, 10 g, 25 g, 100 g
Sigma-Aldrich
97%
Discontinued, check for alternatives
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-3-nitrobenzaldehyde is provided in the table below.
The synthesis of 4-Methoxy-3-nitrobenzaldehyde is most commonly achieved through the electrophilic nitration of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde). The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly temperature.
Protocol 1: Selective Mononitration of p-Anisaldehyde[2]
This protocol is optimized for the selective synthesis of 4-methoxy-3-nitrobenzaldehyde.
Materials:
p-Anisaldehyde (4-methoxybenzaldehyde)
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Chlorinated solvent (e.g., dichloromethane)
Ice-salt bath
Round-bottom flask with magnetic stirrer and thermometer
Procedure:
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a pre-determined amount of concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath.
Reaction Setup: Dissolve p-anisaldehyde in a suitable chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
Cooling: Cool the flask containing the p-anisaldehyde solution to -15 °C using an ice-salt bath.
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of p-anisaldehyde. It is crucial to maintain the reaction temperature between -15 and -8 °C to ensure the selective formation of the 3-nitro isomer.[2]
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a large beaker.
Isolation: The crude 4-methoxy-3-nitrobenzaldehyde will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Applications in Drug Development
4-Methoxy-3-nitrobenzaldehyde is a valuable starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. A significant area of research involves its use in the preparation of aza-podophyllotoxin derivatives, which have demonstrated promising anticancer properties.[3][4][5]
Podophyllotoxin and its semi-synthetic derivatives, such as etoposide (B1684455) and teniposide, are well-established anticancer agents.[6] The mechanism of action of these compounds primarily involves the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest in the G2/M phase.[3][6] Additionally, some derivatives act as inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication and repair, ultimately inducing apoptosis (programmed cell death).[1][6]
The synthesis of 4-aza-podophyllotoxin derivatives often involves a multi-component reaction where 4-methoxy-3-nitrobenzaldehyde is a key reactant.[4] These derivatives have been shown to be potent inhibitors of cancer cell growth, including in triple-negative breast cancer models.[3] The cytotoxic effects are often mediated through the induction of apoptosis via the caspase pathway and modulation of signaling pathways such as p53/cdc2/Bax.[1]
Furthermore, some benzaldehyde (B42025) derivatives have been reported to exhibit anti-inflammatory effects through the suppression of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[7] This suggests that compounds synthesized from 4-methoxy-3-nitrobenzaldehyde may also have potential applications in the development of anti-inflammatory agents.
Conclusion
4-Methoxy-3-nitrobenzaldehyde is a commercially accessible and highly valuable intermediate for chemical synthesis, particularly in the realm of drug discovery and development. Its utility as a precursor for potent anticancer agents, such as 4-aza-podophyllotoxin derivatives, highlights its significance. The well-understood mechanisms of action of these derivatives, primarily through the disruption of microtubule dynamics and inhibition of topoisomerase II, provide a solid foundation for further research and development. The detailed synthetic protocol provided herein offers a practical guide for researchers to access this important building block. Future investigations into other potential therapeutic applications of compounds derived from 4-methoxy-3-nitrobenzaldehyde, such as in anti-inflammatory therapies, are warranted.
An In-depth Technical Guide to the Safe Handling and Storage of 4-Methoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety protocols and technical data for the handling and storage of 4-Methoxy-3-nitrobenzaldehyde (CAS No: 31680-08-7). Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical data for the handling and storage of 4-Methoxy-3-nitrobenzaldehyde (CAS No: 31680-08-7). The information herein is intended to support laboratory safety and ensure the integrity of research activities involving this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 4-Methoxy-3-nitrobenzaldehyde is presented in Table 1. This data is essential for the safe design of experiments and for anticipating the behavior of the chemical under various conditions.
Information not readily available in search results.
Storage Class
11 - Combustible Solids
Hazard Identification and GHS Classification
4-Methoxy-3-nitrobenzaldehyde is classified as a hazardous substance.[4] Understanding its potential hazards is critical for safe handling.
Hazard Class
Hazard Statement
GHS Pictogram
Skin Irritation (Category 2)
H315: Causes skin irritation
GHS07 (Exclamation Mark)
Serious Eye Irritation (Category 2A)
H319: Causes serious eye irritation
GHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation
H335: May cause respiratory irritation
GHS07 (Exclamation Mark)
Acute toxicity, oral (Category 4)
H302: Harmful if swallowed
GHS07 (Exclamation Mark)
GHS classification data sourced from multiple reports.[1][5]
Experimental Protocols: Safe Handling and Use
Adherence to strict protocols is necessary to minimize risk when working with 4-Methoxy-3-nitrobenzaldehyde.
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is mandatory:
Eye Protection: Chemical safety goggles or a face shield.[4]
Hand Protection: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Gloves must be inspected before use and disposed of properly after handling.[4]
Body Protection: A laboratory coat or chemical-resistant apron.[4]
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the powder outside of a fume hood or if dust generation is likely.
3.2. General Handling Protocol
Preparation:
Ensure a safety shower and eyewash station are readily accessible.
Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]
Have spill cleanup materials (e.g., absorbent pads, sand, or vermiculite) available.[8]
Handling:
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][6]
Do not eat, drink, or smoke in the laboratory area.[4][6]
Weigh and transfer the compound in a fume hood to minimize dust exposure.
Keep the container tightly closed when not in use.[6][9]
Post-Handling:
Wash hands thoroughly with soap and water after handling.[4][6]
Contaminated work clothing should be laundered separately before reuse.[4][6]
3.3. Spill Response Protocol
Minor Spill (in a fume hood):
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[8]
Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill (outside a fume hood):
Evacuate the immediate area and prevent entry.
Alert laboratory personnel and the institutional safety officer.
If safe to do so, increase ventilation to the area.
Cleanup should be performed by trained personnel equipped with appropriate respiratory protection.
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.
4.1. Storage Conditions
Store in a cool, dry, and well-ventilated place.[6][9]
Keep containers tightly closed and protected from physical damage.[6][9]
It is recommended to store the compound below +30°C.[4]
4.2. Incompatibilities
Avoid contact with the following materials to prevent potentially violent reactions:[4][8][10]
4-Methoxy-3-nitrobenzaldehyde: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzaldehyde, a key chemical intermediate in the synthesis of various biologicall...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzaldehyde, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, experimental protocols for its application in synthesis, and the biological pathways of its derivatives.
Core Compound Specifications
4-Methoxy-3-nitrobenzaldehyde is an aromatic aldehyde characterized by the presence of a methoxy (B1213986) and a nitro functional group on the benzene (B151609) ring. These features make it a versatile precursor in organic synthesis.
Application in the Synthesis of Bioactive Molecules
4-Methoxy-3-nitrobenzaldehyde is a valuable starting material for the synthesis of heterocyclic compounds, including Schiff bases and 4-aza-podophyllotoxin derivatives, which have shown potential as cytotoxic agents against various cancer cell lines.
Experimental Protocol: Synthesis of 4-Aza-podophyllotoxin Derivatives
This protocol describes the synthesis of 4-aza-podophyllotoxin derivatives via a one-pot, three-component Knoevenagel condensation reaction.
In a round-bottom flask, dissolve the substituted heterocyclic amine, tetronic acid, and 4-Methoxy-3-nitrobenzaldehyde in ethanol.
Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.
Upon completion of the reaction, cool the mixture to allow the 4-aza-podophyllotoxin derivative to precipitate.
Filter the precipitate and wash it with cold ethanol.
Recrystallize the crude product from acetone to yield the pure 4-aza-podophyllotoxin derivative.
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The following is a detailed methodology for assessing the cytotoxic activity of synthesized 4-aza-podophyllotoxin derivatives against cancer cell lines.
Materials:
Synthesized 4-aza-podophyllotoxin derivatives
Human cancer cell lines (e.g., HeLa, K562, K562/A02)
Normal fibroblast cells (for selectivity assessment)
Culture the selected cancer and normal cell lines separately in 96-well plates at a density of 3 x 10³ cells per well.
Incubate the plates at 37°C overnight to allow for cell attachment.
Prepare stock solutions of the synthesized compounds in DMSO and dilute them to final concentrations ranging from 0.005 µM to 25.000 µM. The final DMSO concentration in the wells should be 0.1%.
Add the different concentrations of the compounds to the wells (n=3 for each concentration). Include a vehicle control (0.1% DMSO) and a positive control (e.g., etoposide).
Incubate the plates for 72 hours.
Following incubation, add MTT solution to each well and incubate for an additional 3 hours.
Aspirate the supernatant and add DMSO to each well to dissolve the formazan (B1609692) crystals.
Measure the absorbance at the appropriate wavelength using a multiplate reader.
Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Biological Activity and Signaling Pathways
Derivatives of 4-Methoxy-3-nitrobenzaldehyde, particularly 4-aza-podophyllotoxins, have demonstrated significant cytotoxic effects on cancer cells. The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Anticancer mechanism of 4-Aza-podophyllotoxin derivatives.
The diagram above illustrates the signaling pathway initiated by 4-aza-podophyllotoxin derivatives. These compounds inhibit the polymerization of tubulin, which disrupts microtubule formation. This disruption leads to cell cycle arrest in the G2/M phase, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death (apoptosis).
Experimental Workflow
The following diagram outlines the logical workflow from the synthesis of bioactive compounds using 4-Methoxy-3-nitrobenzaldehyde to the evaluation of their biological activity.
Workflow for synthesis and bioactivity screening.
This workflow begins with 4-Methoxy-3-nitrobenzaldehyde as the starting material for a one-pot synthesis. The resulting crude product is then purified and its chemical structure is confirmed. Finally, the pure compound is subjected to in vitro cytotoxicity assays to determine its biological efficacy, leading to the identification of potentially therapeutic molecules.
Application Notes and Protocols for the Reaction of 4-Methoxy-3-nitrobenzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals Application Notes The reaction of 4-methoxy-3-nitrobenzaldehyde with primary amines to form Schiff bases, also known as imines, is a cornerstone of syntheti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The reaction of 4-methoxy-3-nitrobenzaldehyde with primary amines to form Schiff bases, also known as imines, is a cornerstone of synthetic chemistry with significant applications in drug discovery and development. The resulting Schiff base derivatives are a versatile class of compounds that have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the design of novel therapeutic agents.
The core of their biological potential is often attributed to the presence of the azomethine (-C=N-) functional group, which is crucial for their bioactivity.[1][2] This imine linkage, combined with the electronic properties of the substituted aromatic rings, allows these molecules to interact with various biological targets.
Key Therapeutic Areas of Interest:
Anticancer Activity: Schiff bases derived from nitrobenzaldehydes have shown promising cytotoxic effects against various cancer cell lines.[1][2][3][4] The proposed mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][4] This is a highly sought-after characteristic in cancer therapeutics as it allows for the selective elimination of malignant cells. The anticancer activity is thought to be linked to the azomethine group.[1][2][4]
Antimicrobial Activity: The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Schiff bases of 4-methoxy-3-nitrobenzaldehyde and related compounds have been reported to exhibit significant antibacterial and antifungal properties.[5][6][7] The imine linkage is again considered to play a vital role in their mechanism of action, which may involve the disruption of microbial cell walls or interference with essential enzymatic processes.
Other Potential Applications: Beyond cancer and infectious diseases, Schiff bases are explored for a variety of other pharmacological activities, including anti-inflammatory, anticonvulsant, and antiviral effects.[7] Furthermore, their ability to form stable complexes with metal ions opens up avenues for the development of metallodrugs with unique therapeutic profiles.
The synthetic accessibility and the ease of structural modification of these Schiff bases make them an ideal platform for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. The 4-methoxy and 3-nitro substituents on the benzaldehyde (B42025) ring can be strategically utilized to fine-tune the electronic and steric properties of the final compounds, thereby influencing their biological activity and pharmacokinetic properties.
Experimental Protocols
The synthesis of Schiff bases from 4-methoxy-3-nitrobenzaldehyde and primary amines is typically a straightforward condensation reaction. Below is a general protocol that can be adapted for a variety of primary amines.
General Protocol for the Synthesis of Schiff Bases:
Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-3-nitrobenzaldehyde in a suitable volume of ethanol. Stir the solution until the aldehyde is completely dissolved.
Addition of Primary Amine: To the stirred solution, add 1 to 1.1 equivalents of the desired primary amine.
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
Reaction: The reaction can be carried out under two general conditions:
Room Temperature: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Reflux: For less reactive amines, attach a reflux condenser to the flask and heat the mixture to reflux for 1-6 hours.
Product Isolation:
Upon completion of the reaction (as indicated by TLC), the Schiff base product often precipitates out of the solution upon cooling.
If no precipitate forms, the solvent can be partially or fully removed under reduced pressure to induce crystallization.
Collect the solid product by vacuum filtration using a Büchner funnel.
Purification:
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to obtain the pure Schiff base.
Characterization: The structure and purity of the synthesized Schiff base should be confirmed by analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of various Schiff bases from substituted benzaldehydes and primary amines, based on literature data.
Primary Amine
Aldehyde
Solvent
Reaction Conditions
Yield (%)
Melting Point (°C)
4-Iodo-2-methylaniline
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Ethanol
Reflux
82
135
4-Bromoaniline
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Ethanol
Reflux
85
160
4-Chloroaniline
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Ethanol
Reflux
80
155
2,4,5-Trichloroaniline
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Ethanol
Reflux
78
180
4-Chloro-3-(trifluoromethyl)aniline
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Ethanol
Reflux
75
170
5-Chloro-2-aminobenzoic acid
4-Nitrobenzaldehyde
Absolute Ethanol
Room Temp, 3h
-
182-185
4-Methoxyaniline
4-Nitrobenzaldehyde
Citrus Juice
Room Temp
-
-
Note: The data for 4-hydroxy-3-methoxy-5-nitrobenzaldehyde is presented as a close structural analog to provide representative examples of reaction conditions and yields.[8]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of apoptosis induction by Schiff base derivatives.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of Schiff bases.
Application Notes and Protocols: 4-Methoxy-3-nitrobenzaldehyde in the Synthesis of Antimicrobial Schiff Bases
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases using 4-Methoxy-3-nitrobenzaldehyde and the s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases using 4-Methoxy-3-nitrobenzaldehyde and the subsequent evaluation of their antimicrobial properties. These compounds are of significant interest in the field of medicinal chemistry due to the versatile biological activities exhibited by Schiff bases.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of organic compounds with a wide range of applications in medicinal and pharmaceutical fields. Their reported biological activities include antimicrobial, antifungal, antiviral, and anticancer properties. The synthesis of Schiff bases through the condensation of an aldehyde or ketone with a primary amine is a straightforward and efficient process, making them attractive targets for the development of new therapeutic agents.
The starting material, 4-Methoxy-3-nitrobenzaldehyde, possesses structural features—a methoxy (B1213986) group and a nitro group on the benzene (B151609) ring—that can influence the biological activity of the resulting Schiff base derivatives. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.
Data Presentation
While specific antimicrobial data for Schiff bases derived directly from 4-Methoxy-3-nitrobenzaldehyde is not extensively available in the public domain, the following tables summarize the antimicrobial activity of structurally similar Schiff bases. This data serves as a strong prognostic indicator for the potential efficacy of 4-Methoxy-3-nitrobenzaldehyde-derived Schiff bases.
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Schiff Bases
In a round-bottom flask, dissolve 1 equivalent of 4-Methoxy-3-nitrobenzaldehyde in a minimal amount of absolute ethanol with stirring.
In a separate beaker, dissolve 1 equivalent of the desired primary amine in absolute ethanol.
Add the amine solution to the aldehyde solution dropwise while stirring continuously.
Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
The solid Schiff base product that precipitates out is collected by vacuum filtration using a Buchner funnel.
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain pure Schiff base crystals.
Dry the purified product in a desiccator.
Characterize the synthesized Schiff base using appropriate spectroscopic techniques (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and determine its melting point.
Antimicrobial Screening Protocols
This method is used to qualitatively assess the antimicrobial activity of the synthesized Schiff bases.
Materials:
Synthesized Schiff base
Test microorganisms (bacterial and fungal strains)
Nutrient agar (B569324)/broth (for bacteria) or Sabouraud dextrose agar/broth (for fungi)
Standard antibiotic and antifungal discs (positive controls)
Incubator
Micropipettes
Sterile swabs
Procedure:
Prepare sterile nutrient agar or Sabouraud dextrose agar plates.
Prepare a microbial inoculum of the test organism in sterile saline or broth, adjusted to a 0.5 McFarland standard.
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
Dissolve the synthesized Schiff bases in DMSO to a known concentration (e.g., 1 mg/mL).
Impregnate sterile filter paper discs with a specific volume (e.g., 10 µL) of the Schiff base solution.
Allow the solvent to evaporate from the discs in a sterile environment.
Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only disc (negative control), onto the surface of the inoculated agar plates.
Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
Synthesized Schiff base
Test microorganisms
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
96-well microtiter plates
Microbial inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform serial two-fold dilutions of the Schiff base stock solution in the appropriate broth to achieve a range of concentrations.
Add a standardized inoculum of the test microorganism to each well.
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubate the plates under the same conditions as the disc diffusion method.
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Optionally, resazurin can be added to the wells, where a color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.
Visualizations
The following diagrams illustrate the experimental workflow and the general structure of the synthesized compounds.
Caption: Workflow for the synthesis of Schiff bases from 4-Methoxy-3-nitrobenzaldehyde.
Caption: Workflow for antimicrobial screening of synthesized Schiff bases.
Caption: General reaction scheme for Schiff base synthesis.
Method
Application Notes and Protocols: 4-Methoxy-3-nitrobenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds, including Schiff bases, benzim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds, including Schiff bases, benzimidazoles, quinoxalines, and quinazolinones, utilizing 4-methoxy-3-nitrobenzaldehyde as a key starting material. The methodologies are based on established synthetic strategies and are presented to guide researchers in the efficient preparation of these important molecular scaffolds.
Synthesis of Schiff Bases
Schiff bases derived from 4-methoxy-3-nitrobenzaldehyde are valuable intermediates for the synthesis of more complex heterocyclic systems and are also investigated for their own biological activities. The formation of the imine linkage is typically a straightforward condensation reaction.
Experimental Protocol: General Synthesis of Schiff Bases from 4-Methoxy-3-nitrobenzaldehyde
A solution of 4-methoxy-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol (B129727) is treated with a primary amine (1.0-1.1 eq). A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold solvent, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]
Application Notes and Protocols: Medicinal Chemistry Applications of 4-Methoxy-3-nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the medicinal chemistry applications of derivatives synthesized from 4-meth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the medicinal chemistry applications of derivatives synthesized from 4-methoxy-3-nitrobenzaldehyde. The focus is on two major classes of compounds: 4-aza-podophyllotoxin analogs as potent anticancer agents and Schiff base derivatives with potential therapeutic activities.
Anticancer Applications of 4-Aza-podophyllotoxin Derivatives
4-Methoxy-3-nitrobenzaldehyde serves as a key starting material for the synthesis of 4-aza-podophyllotoxin derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds are analogs of the natural product podophyllotoxin (B1678966) and primarily exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Data Presentation: Cytotoxicity of 4-Aza-podophyllotoxin Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 4-aza-podophyllotoxin derivatives against a panel of human cancer cell lines.
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
Compound Treatment: Prepare a series of dilutions of the synthesized compounds in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Visualization: Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of 4-aza-podophyllotoxin derivatives.
Application Notes and Protocols: 4-Methoxy-3-nitrobenzaldehyde in Multicomponent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-methoxy-3-nitrobenzaldehyde in multicomponent react...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-methoxy-3-nitrobenzaldehyde in multicomponent reactions (MCRs), specifically focusing on the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction. This class of compounds has garnered significant interest in drug discovery due to its diverse pharmacological activities, including antimicrobial and anticancer properties.
Introduction
Multicomponent reactions are powerful tools in medicinal chemistry, enabling the rapid and efficient synthesis of complex molecules from simple starting materials in a single step.[1][2] The Biginelli reaction, a classic MCR, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs).[3][4] The use of substituted benzaldehydes, such as 4-methoxy-3-nitrobenzaldehyde, allows for the generation of a diverse library of DHPMs with a wide range of biological activities. The nitro group, in particular, is a well-known pharmacophore and can significantly influence the biological profile of the resulting molecules.[5]
This document outlines a representative protocol for the synthesis of a DHPM derivative using 4-methoxy-3-nitrobenzaldehyde and details methods for evaluating its biological activity.
Key Applications
DHPMs derived from 4-methoxy-3-nitrobenzaldehyde are promising candidates for:
Antimicrobial Drug Discovery: Screening against various Gram-positive and Gram-negative bacteria.[6][7]
Anticancer Drug Development: Evaluation of cytotoxic effects on various cancer cell lines.[8][9]
Calcium Channel Blockers: Potential applications in cardiovascular diseases.[4]
Mitotic Kinesin Eg5 Inhibitors: A target for novel anticancer therapies.[4][8]
Experimental Protocols
I. Synthesis of Ethyl 6-methyl-4-(4-methoxy-3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol describes a general procedure for the Biginelli reaction using 4-methoxy-3-nitrobenzaldehyde.
Recrystallization solvent (e.g., ethanol or ethyl acetate)
Procedure:
In a 100 mL round-bottom flask, combine 4-methoxy-3-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
Add 20 mL of ethanol to the flask.
To this mixture, add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
A solid precipitate will form. If no precipitate forms, the reaction mixture can be poured into ice-cold water to induce precipitation.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the crude product with cold ethanol to remove any unreacted starting materials.
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.
Dry the purified crystals in a vacuum oven.
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.
Expected Yield: The yield for Biginelli reactions can vary depending on the specific substrates and reaction conditions, typically ranging from 60% to 90%.
II. Evaluation of Antimicrobial Activity (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized DHPM.[6][10][11]
Preparation of Stock Solution: Dissolve the synthesized DHPM in DMSO to a stock concentration of 10 mg/mL.
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1.5 x 10⁶ CFU/mL.
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the DHPM stock solution in MHB to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a standard antibiotic control.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Evaluation of Cytotoxic Activity (MTT Assay)
This protocol is for assessing the in vitro anticancer activity of the synthesized DHPM against a cancer cell line.[8][12]
Materials:
Synthesized DHPM derivative
Cancer cell line (e.g., MCF-7, HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare various concentrations of the synthesized DHPM in the cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound.
Controls: Include a vehicle control (cells treated with medium containing the same amount of DMSO used to dissolve the compound) and a positive control (cells treated with a standard anticancer drug).
Incubation: Incubate the plate for 48-72 hours.
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. The viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC50 Determination: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Quantitative Data Summary
The following tables summarize representative quantitative data for dihydropyrimidinone derivatives synthesized through Biginelli reactions, demonstrating their potential biological activities.
Table 1: Antimicrobial Activity of Dihydropyrimidinone Derivatives (Representative Data)
Note: The data presented are representative examples from the literature for structurally related DHPMs and may not reflect the exact values for the derivative of 4-methoxy-3-nitrobenzaldehyde.
Visualizations
Biginelli Reaction Workflow
Caption: Workflow of the Biginelli multicomponent reaction.
Proposed Anticancer Signaling Pathway of DHPMs
Caption: Inhibition of mitotic kinesin Eg5 by DHPMs.
Application Note & Protocol: Synthesis of 4-Aza-Podophyllotoxin Derivatives from 4-Methoxy-3-nitrobenzaldehyde for Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Introduction Podophyllotoxin is a naturally occurring lignan (B3055560) that exhibits potent cytotoxic activity by inhibiting tubulin polymerization....
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Podophyllotoxin is a naturally occurring lignan (B3055560) that exhibits potent cytotoxic activity by inhibiting tubulin polymerization.[1][2] However, its clinical use is limited by its toxicity and side effects. 4-Aza-podophyllotoxin derivatives, where the C4 carbon is replaced by a nitrogen atom, have emerged as a promising class of analogues with a potentially improved therapeutic index.[3] These compounds often retain the tubulin-inhibiting mechanism of action, leading to cell cycle arrest at the G2/M phase and apoptosis, making them attractive candidates for anticancer drug development.[2][3]
This application note provides a detailed protocol for the synthesis of 4-aza-podophyllotoxin derivatives through a one-pot, three-component reaction, utilizing 4-Methoxy-3-nitrobenzaldehyde as a key starting material. The protocol is based on established methodologies for the synthesis of similar aza-heterocyclic scaffolds.[4][5][6][7]
Proposed Synthetic Scheme
The overall synthetic strategy involves two main stages:
Synthesis of the Starting Material: Preparation of 4-Methoxy-3-nitrobenzaldehyde via nitration of 4-Methoxybenzaldehyde (p-anisaldehyde).
Multicomponent Reaction: A one-pot synthesis of the 4-aza-podophyllotoxin scaffold by reacting 4-Methoxy-3-nitrobenzaldehyde, a selected aromatic amine (e.g., 3,4-methylenedioxyaniline), and tetronic acid.
Experimental Protocols
Part 1: Synthesis of 4-Methoxy-3-nitrobenzaldehyde
This protocol is adapted from general procedures for the nitration of aromatic aldehydes.
Materials:
4-Methoxybenzaldehyde (p-anisaldehyde)
Concentrated Nitric Acid (70%)
Concentrated Sulfuric Acid (98%)
Dichloromethane (DCM)
Sodium Bicarbonate (NaHCO₃) solution, saturated
Magnesium Sulfate (MgSO₄), anhydrous
Ice bath
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 50 mL of concentrated sulfuric acid.
Once the sulfuric acid is cooled to 0-5 °C, slowly add 13.6 g (0.1 mol) of 4-Methoxybenzaldehyde to the flask while stirring. Ensure the temperature remains below 10 °C.
In a separate beaker, prepare a nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture in an ice bath.
Add the cold nitrating mixture dropwise to the stirred solution of 4-Methoxybenzaldehyde over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C.
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
A precipitate of 4-Methoxy-3-nitrobenzaldehyde will form. Allow the ice to melt completely, then filter the solid product using a Buchner funnel.
Wash the crude product with cold water until the washings are neutral to litmus (B1172312) paper.
Recrystallize the crude product from an ethanol (B145695)/water mixture to afford pure 4-Methoxy-3-nitrobenzaldehyde.
Dry the purified product under vacuum.
Part 2: Synthesis of a 4-Aza-podophyllotoxin Derivative
This protocol describes a one-pot, three-component reaction to synthesize a representative 4-aza-podophyllotoxin derivative.
Materials:
4-Methoxy-3-nitrobenzaldehyde (from Part 1)
3,4-Methylenedioxyaniline
Tetronic acid
L-Proline (catalyst)
Ethanol, absolute
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Procedure:
To a 100 mL round-bottom flask, add 4-Methoxy-3-nitrobenzaldehyde (1.81 g, 10 mmol), 3,4-methylenedioxyaniline (1.37 g, 10 mmol), and tetronic acid (1.00 g, 10 mmol).
Add 30 mL of absolute ethanol to the flask.
Add L-proline (0.115 g, 1 mmol, 10 mol%) as a catalyst to the reaction mixture.
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
Upon completion, allow the reaction mixture to cool to room temperature. A solid product is expected to precipitate.
If precipitation is incomplete, place the flask in an ice bath for 30 minutes.
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the purified 4-aza-podophyllotoxin derivative.[8]
Dry the final product under vacuum and characterize using NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation
The following tables summarize representative data for 4-aza-podophyllotoxin derivatives from the literature, demonstrating typical yields and cytotoxic activities.
Table 1: Representative Yields of 4-Aza-podophyllotoxin Derivatives from Multicomponent Reactions
Application Notes and Protocols: The Role of 4-Methoxy-3-nitrobenzaldehyde in the Synthesis of Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds, including dyes and pigments. Its unique structure, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the benzene (B151609) ring, significantly influences the electronic properties and reactivity of the molecule. This substitution pattern makes it a valuable precursor for the synthesis of chromophores, particularly Schiff bases and azo dyes, which have broad applications in the textile industry, as pH indicators, and in the development of novel materials with specific optical properties.
These application notes provide a detailed overview of the synthetic routes employing 4-Methoxy-3-nitrobenzaldehyde for the preparation of dyes and pigments. The protocols outlined below are based on established chemical principles and can be adapted by researchers for the synthesis of novel colorants.
Synthesis of Schiff Base Dyes
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation reaction of a primary amine with an aldehyde.[1] The reaction of 4-Methoxy-3-nitrobenzaldehyde with various aromatic amines leads to the formation of brightly colored Schiff base dyes. The color and properties of these dyes can be fine-tuned by varying the structure of the amine component.
General Experimental Protocol: Synthesis of a Schiff Base Dye
This protocol describes the synthesis of a representative Schiff base dye from 4-Methoxy-3-nitrobenzaldehyde and an aromatic amine.
In a round-bottom flask, dissolve 10 mmol of 4-Methoxy-3-nitrobenzaldehyde in 40 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.
In a separate beaker, dissolve 10 mmol of the chosen aromatic amine in 30 mL of absolute ethanol.
Add the amine solution to the aldehyde solution in the round-bottom flask with continuous stirring.
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
Dry the purified Schiff base dye in a vacuum oven or air-dry at room temperature.
Characterize the final product by determining its melting point, and spectroscopic analysis (e.g., FT-IR, ¹H-NMR, UV-Vis).
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff base dyes.
Synthesis of Azo Dyes
Azo dyes, containing one or more azo groups (-N=N-), represent the largest class of synthetic colorants.[2] Their synthesis typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich compound. While direct examples of using 4-Methoxy-3-nitrobenzaldehyde as a coupling component are not extensively documented, its precursor, 4-amino-3-nitrobenzaldehyde, can be used as the diazo component. Alternatively, a related compound, (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, has been synthesized from 3-nitroaniline (B104315) and 4-hydroxy-3-methoxybenzaldehyde, demonstrating the viability of similar structures in azo dye formation.[3]
General Experimental Protocol: Synthesis of an Azo Dye
This protocol provides a general method for the synthesis of an azo dye using an aromatic amine derived from a substituted benzaldehyde (B42025) as the diazo component and a naphthol derivative as the coupling component.
In a beaker, dissolve or suspend 10 mmol of the aromatic amine in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.
Cool the mixture to 0-5 °C in an ice bath with constant stirring. Some precipitation of the amine hydrochloride salt may occur.
In a separate beaker, prepare a solution of 10 mmol of sodium nitrite in 5 mL of cold distilled water.
Slowly add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt solution. This solution should be used immediately in the next step.
Part B: Azo Coupling
Materials:
Diazonium salt solution (from Part A)
Coupling component (e.g., 2-naphthol)
Sodium Hydroxide (NaOH)
Sodium Carbonate (Na₂CO₃) (optional, for pH adjustment)
Ice bath
Magnetic stirrer and stir bar
Procedure:
In a beaker, dissolve 10 mmol of the coupling component (e.g., 2-naphthol) in 20 mL of a 1 M NaOH solution.
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component.
A colored precipitate of the azo dye will form immediately. Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the reaction goes to completion. The pH of the solution can be maintained between 8-10 by adding a sodium carbonate solution if necessary.
Collect the precipitated dye by vacuum filtration.
Wash the solid product thoroughly with cold water until the filtrate is neutral.
Dry the purified azo dye in an oven at a moderate temperature (e.g., 60 °C).
Characterize the final product by its melting point and spectroscopic methods.
Experimental Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Quantitative Data
The following table summarizes representative quantitative data for dyes synthesized from precursors structurally similar to 4-Methoxy-3-nitrobenzaldehyde. This data can serve as a benchmark for researchers synthesizing new dyes.
4-Methoxy-3-nitrobenzaldehyde is a valuable and reactive starting material for the synthesis of a diverse range of dyes and pigments. The presence of both electron-donating and electron-withdrawing groups allows for the creation of chromophores with interesting electronic and optical properties. The straightforward synthesis of Schiff bases and the potential for its derivatives to be used in azo dye synthesis make it an attractive building block for researchers in materials science, medicinal chemistry, and industrial dye manufacturing. The protocols and data presented in these application notes provide a solid foundation for the exploration and development of novel colorants based on this versatile chemical intermediate.
Application of 4-Methoxy-3-nitrobenzaldehyde in Materials Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the utilization of 4-methoxy-3-nitrobenzald...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-methoxy-3-nitrobenzaldehyde and its derivatives in materials science. The focus is on the synthesis of Schiff base derivatives for fluorescent materials, with prospective applications in nonlinear optics and polymer chemistry.
Synthesis of Fluorescent Schiff Base Derivatives
4-Methoxy-3-nitrobenzaldehyde serves as a versatile precursor for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases often exhibit interesting photophysical properties, including fluorescence, making them valuable for the development of novel fluorescent materials and sensors. A common synthetic strategy involves the nitration of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to yield 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which is then condensed with various primary amines.
Application Notes:
Schiff bases derived from the nitrated vanillin core are of significant interest due to their potential as fluorescent probes. The electron-withdrawing nitro group and the electron-donating methoxy (B1213986) and hydroxy groups on the aromatic ring can lead to intramolecular charge transfer (ICT) characteristics, which often result in environmentally sensitive fluorescence. The emission properties of these Schiff bases can be tuned by varying the electronic nature of the aniline (B41778) substituent. This tunability makes them promising candidates for applications in chemical sensing, bio-imaging, and optoelectronic devices.
Experimental Protocol: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde
This protocol describes the nitration of vanillin, a key step to obtaining the precursor for fluorescent Schiff bases.
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to the vanillin solution while maintaining a low temperature (typically 0-5 °C) with an ice bath.
After the addition is complete, allow the reaction to stir for a specified time.
Pour the reaction mixture onto crushed ice to precipitate the product.
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.[1][2]
Experimental Protocol: Synthesis of Schiff Bases (e.g., 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol)
Materials: 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, various substituted anilines (e.g., haloanilines), Ethanol.
Procedure:
Dissolve 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in ethanol.
Add an equimolar amount of the desired substituted aniline to the solution.
Reflux the reaction mixture for several hours.
Cool the reaction mixture to room temperature.
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
The product can be further purified by recrystallization from a suitable solvent.[1][2]
Data Presentation: Physicochemical Properties of Synthesized Schiff Bases
Data extracted from representative studies.[1] "-" indicates data not available in the cited source.
Fluorescence Properties:
The synthesized Schiff bases exhibit fluorescence properties that are dependent on the substituent on the aniline ring. The excitation and emission wavelengths can be determined using fluorescence spectroscopy. For example, 4-{(E)-[(2,4,5-trichlorophenyl)imine]methyl}-2-methoxy-6-nitrophenol shows an emission spectrum with a maximum at 402 nm.[2] The quantum yields of these compounds can be measured to quantify their fluorescence efficiency.
Mandatory Visualization:
Caption: Synthetic workflow for fluorescent Schiff bases.
Prospective Application in Nonlinear Optical (NLO) Materials
Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant nonlinear optical (NLO) properties. The molecular structure of Schiff bases derived from 4-methoxy-3-nitrobenzaldehyde, featuring electron-donating (methoxy, hydroxy) and electron-withdrawing (nitro, imine) groups connected through a conjugated system, suggests their potential as NLO materials.
Application Notes:
Experimental Protocol: Kurtz-Perry Powder Technique for SHG Screening
This protocol provides a standard method for rapidly screening new materials for second-harmonic generation efficiency.
Materials: Synthesized Schiff base powder, Reference material (e.g., KDP or urea), Q-switched Nd:YAG laser (1064 nm), Photomultiplier tube detector, Oscilloscope.
Procedure:
Grind the crystalline sample to a fine powder and pack it into a capillary tube.
Mount the sample in the path of a high-intensity pulsed laser beam (e.g., 1064 nm).
Use a filter to block the fundamental wavelength and allow only the second-harmonic signal (532 nm) to pass.
Detect the intensity of the SHG signal using a photomultiplier tube.
Compare the signal intensity with that of a standard reference material under the same conditions to determine the relative SHG efficiency.
Mandatory Visualization:
Caption: Structure-property relationship for NLO activity.
Potential Use in Polymer Synthesis
Aromatic aldehydes are valuable monomers for the synthesis of various polymers, including poly(azomethine)s (Schiff base polymers) and as precursors for other functional polymers.
Application Notes:
4-Methoxy-3-nitrobenzaldehyde can be used in polycondensation reactions with diamines to form poly(azomethine)s. The resulting polymers would contain the nitro and methoxy functionalities, which could impart specific properties such as thermal stability, conductivity (upon doping), and liquid crystallinity. The aldehyde group can also be modified, for example, through reduction to an alcohol or oxidation to a carboxylic acid, to create different types of monomers for polyester (B1180765) or polyamide synthesis.
Experimental Protocol: Synthesis of a Poly(azomethine)
In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of 4-methoxy-3-nitrobenzaldehyde and the diamine in the solvent.
Heat the reaction mixture to a high temperature (e.g., 120-160 °C) under a nitrogen atmosphere.
Continue the reaction for several hours, monitoring the increase in viscosity.
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.
Filter, wash, and dry the polymer.
Characterize the polymer by techniques such as FT-IR, NMR, and gel permeation chromatography (GPC).
Mandatory Visualization:
Caption: Workflow for poly(azomethine) synthesis.
Outlook in Metal-Organic Frameworks (MOFs)
While no specific MOFs incorporating 4-methoxy-3-nitrobenzaldehyde as a linker have been reported in the searched literature, its structure presents possibilities for its use in MOF synthesis. The aldehyde group could be oxidized to a carboxylic acid to form a carboxylate linker. The resulting 4-methoxy-3-nitrobenzoic acid could then be used in solvothermal synthesis with metal ions to form new MOFs. The nitro and methoxy groups would be retained as functionalities within the pores of the MOF, potentially leading to materials with interesting gas sorption or catalytic properties. This remains an open area for future research.
Application Notes and Protocols for the Knoevenagel Condensation of 4-Methoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is of significant interest in medicinal chemistry and drug development as its products, α,β-unsaturated compounds, are valuable precursors to a wide range of biologically active molecules and functional materials.
4-Methoxy-3-nitrobenzaldehyde is a key starting material, and its condensation products are scaffolds for various pharmacologically active agents. The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the aromatic ring influences the reactivity of the aldehyde and imparts unique electronic properties to the resulting products, making them attractive candidates for drug discovery programs. These derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
These application notes provide detailed protocols for the Knoevenagel condensation of 4-Methoxy-3-nitrobenzaldehyde with various active methylene compounds, a summary of quantitative data from analogous reactions, and a visual representation of the experimental workflow.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Knoevenagel condensation of substituted benzaldehydes with selected active methylene compounds, providing a reference for expected results with 4-Methoxy-3-nitrobenzaldehyde.
Table 1: Knoevenagel Condensation of 4-Substituted Benzaldehydes with Malononitrile (B47326)
Application Notes and Protocols: The Use of 4-Methoxy-3-nitrobenzaldehyde in the Synthesis of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 4-methoxy-3-nitrobenzaldehyde as a versatile starting material for the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-methoxy-3-nitrobenzaldehyde as a versatile starting material for the development of novel therapeutic agents. The protocols and data presented herein are collated from recent scientific literature and are intended to guide researchers in the design, synthesis, and evaluation of new chemical entities with potential pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.
Introduction
4-Methoxy-3-nitrobenzaldehyde is an aromatic aldehyde containing an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group. This substitution pattern makes it a valuable precursor for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic and non-heterocyclic compounds. Its derivatives, particularly chalcones and Schiff bases, have demonstrated significant biological activities. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amino group, which can be crucial for modulating the pharmacological profile of the synthesized molecules.
Section 1: Synthesis of Chalcones with Anticancer Activity
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. Several studies have demonstrated that chalcones derived from 4-methoxy-3-nitrobenzaldehyde exhibit potent cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades.
Quantitative Data Summary: Anticancer Activity of Chalcone (B49325) Derivatives
The following table summarizes the in vitro cytotoxicity of representative chalcones synthesized from substituted benzaldehydes and acetophenones.
Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from 4-methoxy-3-nitrobenzaldehyde and a suitable acetophenone (B1666503) derivative.[1][4]
Aqueous solution of Sodium Hydroxide (NaOH, 40%) or Potassium Hydroxide (KOH)
Stirring apparatus
Ice bath
Filtration apparatus
Procedure:
In a flask, dissolve equimolar amounts of 4-methoxy-3-nitrobenzaldehyde and the chosen acetophenone derivative in ethanol.
Cool the mixture in an ice bath with constant stirring.
Slowly add an aqueous solution of NaOH (40%) dropwise to the reaction mixture.
Continue stirring the reaction mixture at a low temperature (e.g., 10°C) for 1 hour, and then at room temperature for an additional 4 hours.[4]
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
The precipitated solid (chalcone) is collected by filtration, washed with cold water until the washings are neutral, and then dried.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Signaling Pathway: Apoptosis Induction by Chalcones
Several chalcone derivatives have been shown to induce apoptosis in cancer cells by increasing intracellular ROS levels, which in turn triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3]
Section 2: Synthesis of Schiff Bases with Antimicrobial and Anticancer Activity
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another class of compounds readily synthesized from 4-methoxy-3-nitrobenzaldehyde. These compounds have been investigated for their potential as antimicrobial and anticancer agents. The imine or azomethine group (-C=N-) is a critical pharmacophore for their biological activity.
Quantitative Data Summary: Biological Activity of Schiff Base Derivatives
The following table presents data on the antimicrobial and anticancer activities of Schiff bases derived from substituted benzaldehydes.
Dissolve 4-methoxy-3-nitrobenzaldehyde (1 equivalent) in hot absolute ethanol in a round-bottom flask.
In a separate flask, dissolve the primary amine (1 equivalent) in hot absolute ethanol.
Add the amine solution to the aldehyde solution with stirring.
Add a few drops of glacial acetic acid to the mixture as a catalyst.
Reflux the reaction mixture for 3-4 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.
Experimental Workflow: Synthesis and Evaluation of Schiff Bases
The following diagram illustrates the typical workflow for the synthesis and biological evaluation of Schiff bases derived from 4-methoxy-3-nitrobenzaldehyde.
Caption: Workflow for Schiff base synthesis and evaluation.
Section 3: Synthesis of N-Phenylbenzamides with Anticonvulsant Activity
Derivatives of 4-methoxybenzanilide have shown promise as anticonvulsant agents. The synthesis often involves the conversion of 4-methoxy-3-nitrobenzaldehyde to the corresponding benzoic acid, followed by amidation.
Quantitative Data Summary: Anticonvulsant Activity of Benzamide (B126) Derivatives
This table summarizes the anticonvulsant activity of some benzanilide (B160483) derivatives.
Technical Support Center: Optimizing Schiff Base Synthesis with 4-Methoxy-3-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Schiff bases usin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Schiff bases using 4-Methoxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind Schiff base synthesis?
A1: The synthesis of a Schiff base, also known as an imine, is a condensation reaction between a primary amine and a carbonyl compound (in this case, 4-Methoxy-3-nitrobenzaldehyde). The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-) of the imine.[1]
Q2: Why am I experiencing a low yield in my Schiff base synthesis with 4-Methoxy-3-nitrobenzaldehyde?
A2: Low yields in Schiff base synthesis are common and can stem from several factors. The reaction is a reversible equilibrium, meaning the presence of the water byproduct can drive the reaction backward, hydrolyzing the Schiff base back to the starting materials.[2] Additionally, the electronic effects of the substituents on the aromatic ring can influence the reactivity of the aldehyde. The nitro group (-NO₂) is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and should favor the initial nucleophilic attack by the amine. However, other factors such as steric hindrance, reaction conditions, and product stability are also critical.[1]
Q3: What is the optimal pH for synthesizing Schiff bases?
A3: The optimal pH for Schiff base formation is typically mildly acidic, often in the range of 4-5.[2] This is a delicate balance: the reaction requires acid catalysis to protonate the hydroxyl group of the intermediate carbinolamine, facilitating the elimination of water.[1][3] However, if the pH is too low (highly acidic), the primary amine starting material will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl carbon.[2][3] A catalytic amount of a weak acid like glacial acetic acid is commonly used to achieve the desired pH.[4][5]
Q4: How can I effectively remove the water byproduct to improve my yield?
A4: Removing water as it forms is one of the most effective strategies to drive the reaction equilibrium towards the product and increase the yield.[2] Common laboratory techniques include:
Azeotropic Distillation: Refluxing the reaction in a solvent that forms an azeotrope with water (like toluene (B28343) or benzene) using a Dean-Stark apparatus to physically separate the water.[2]
Dehydrating Agents: Adding a dehydrating agent directly to the reaction mixture, such as anhydrous sodium sulfate (B86663) or molecular sieves.[2]
Q5: My Schiff base product is an oil and won't crystallize. How can I purify it?
A5: If your product is an oil, several techniques can be attempted to induce solidification and allow for purification by recrystallization:
Trituration: Vigorously scratching or stirring the oil with a non-polar solvent in which it is insoluble, such as hexane (B92381) or petroleum ether, can sometimes induce crystallization.[2]
Solvent Change for Recrystallization: Attempt recrystallization from a different solvent or a binary solvent mixture (e.g., ethanol (B145695)/water, ethyl acetate/hexane).[4][6]
Conversion to a Salt: If the Schiff base is stable in acid, it can be converted to a solid salt (e.g., hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. This salt can then be purified by recrystallization, and the free base can be regenerated if necessary.[2]
Data Presentation: Optimizing Reaction Parameters
Optimizing reaction parameters is crucial for maximizing yield. While specific quantitative data for 4-Methoxy-3-nitrobenzaldehyde is dispersed in the literature, the following tables summarize findings for structurally similar substituted benzaldehydes (e.g., vanillin (B372448), other nitrobenzaldehydes) to provide a strong starting point for your experiments.
Table 1: Effect of Solvent on Schiff Base Yield
(Data adapted from a study on a berberine-benzaldehyde Schiff base synthesis)
Solvent
Yield (%)
Ethanol (EtOH)
~85%
Methanol (MeOH)
~75%
Acetonitrile (CH₃CN)
~60%
Dichloromethane (CH₂Cl₂)
~50%
Water (H₂O)
~20%
Caption: Ethanol is often a preferred solvent, yielding the highest product conversion in this representative system.[7]
Table 2: Effect of Catalyst on Condensation Reaction Yield
(Data adapted from a study on chalcone (B49325) synthesis, a related condensation reaction)
Entry
Catalyst
Yield (%)
1
No Catalyst
25%
2
NaOH
70%
3
Schiff-base Cu(II) complex
>90%
Caption: The use of a catalyst significantly improves reaction yield.[1]
Table 3: Yields from Greener Synthesis Approaches
(Data from syntheses with vanillin, a structurally similar aldehyde)
Method
Catalyst
Yield (%)
Grinding
Lime Juice (Natural Acid)
94.45%
Solvent-free, 11 min grind
None (mechanochemistry)
98.30%
Caption: Solvent-free and natural catalyst methods can provide excellent yields.[4][8]
Troubleshooting Guide
Problem: Low to No Product Yield
This is the most common issue, often related to the reaction equilibrium or suboptimal conditions.
Caption: A logical workflow for troubleshooting low Schiff base synthesis yields.
Problem: Product is Impure After Isolation
Impurities often consist of unreacted starting materials.
Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the reaction. If spots corresponding to the starting aldehyde or amine are still present, the reaction is incomplete. Consider extending the reaction time or increasing the temperature.
Optimize Stoichiometry: Ensure you are using the correct molar equivalents. Sometimes, using a slight excess (e.g., 1.05 - 1.1 equivalents) of the more volatile or easily removed reactant can drive the reaction to completion.[4]
Improve Purification:
Washing: Wash the crude solid product with a cold solvent in which the product is insoluble but the starting materials are soluble.
Recrystallization: This is the most effective method for purifying solid products. Select a solvent in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[4][6]
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from 4-Methoxy-3-nitrobenzaldehyde
This protocol describes a standard method using reflux and an acid catalyst.
Materials:
4-Methoxy-3-nitrobenzaldehyde (1 equivalent)
Primary amine (1 equivalent)
Absolute Ethanol (solvent)
Glacial Acetic Acid (catalyst)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Methoxy-3-nitrobenzaldehyde (1 eq.) in a suitable volume of absolute ethanol.
Add the primary amine (1 eq.) to the flask.
Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture.[5][7]
Heat the mixture to reflux and stir for the desired time (typically 2-6 hours). Monitor the reaction progress by TLC.[9]
Upon completion, allow the reaction mixture to cool to room temperature.
If a solid product precipitates, collect it by vacuum filtration.
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
Dry the purified product, for example, in a vacuum desiccator.
If no precipitate forms upon cooling, the solvent may be partially removed under reduced pressure to induce crystallization.
Caption: A standard experimental workflow for Schiff base synthesis.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying the crude Schiff base product.
Procedure:
Solvent Selection: Choose a suitable solvent or solvent system where the Schiff base has low solubility at room temperature but high solubility when hot.[4]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[4]
(Optional) Decolorization: If the solution has colored impurities, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.[4]
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, subsequently place it in an ice bath.[4]
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.[4]
Technical Support Center: Purification of 4-Methoxy-3-nitrobenzaldehyde Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 4-Methoxy-3-nitrobenzaldehyde and its derivatives. The information is tailored for r...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 4-Methoxy-3-nitrobenzaldehyde and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development to address specific challenges encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 4-Methoxy-3-nitrobenzaldehyde derivatives in a practical question-and-answer format.
Problem: My initial purification resulted in a product with low purity. What are the next steps?
Answer: The first step is to assess the composition of your crude product using Thin Layer Chromatography (TLC). This will help you identify the number of components and guide your choice of purification method. The most common impurities are unreacted starting material (4-methoxybenzaldehyde) and positional isomers formed during nitration.[1][2] The decision tree below can help you select the appropriate technique.
side reactions in the nitration of 4-methoxybenzaldehyde to produce 4-Methoxy-3-nitrobenzaldehyde
Welcome to the technical support center for the nitration of 4-methoxybenzaldehyde (B44291). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and pro...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the nitration of 4-methoxybenzaldehyde (B44291). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the synthesis of 4-Methoxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product in the nitration of 4-methoxybenzaldehyde?
The primary product of the electrophilic nitration of 4-methoxybenzaldehyde is 4-Methoxy-3-nitrobenzaldehyde . This is due to the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director. Since the para position to the methoxy group is already occupied by the aldehyde group, the strongly activating methoxy group directs the incoming nitro group (-NO₂) to one of the ortho positions. The position ortho to the methoxy group and meta to the aldehyde group is sterically and electronically favored, leading to the formation of 4-Methoxy-3-nitrobenzaldehyde as the major product.[1]
Q2: What are the common side reactions and byproducts observed in this reaction?
Several side reactions can occur during the nitration of 4-methoxybenzaldehyde, leading to the formation of various byproducts. These include:
Isomer Formation: The formation of other positional isomers, such as 4-Methoxy-2-nitrobenzaldehyde , can occur. The directing influence of the methoxy group can lead to some substitution at the other ortho position.
Dinitration: Due to the activating nature of the methoxy group, the product, 4-Methoxy-3-nitrobenzaldehyde, can undergo a second nitration to yield dinitrated products.
Oxidation: The aldehyde group is susceptible to oxidation under the strong acidic and oxidizing conditions of the nitration reaction, which can lead to the formation of 4-methoxy-3-nitrobenzoic acid .[2]
Ipso-Nitration: In some cases, ipso-substitution, where the nitro group replaces one of the existing substituents (like the aldehyde group), can occur, though it is less common for this specific substrate.
Q3: How can I minimize the formation of side products?
Minimizing side product formation is crucial for obtaining a high yield and purity of the desired 4-Methoxy-3-nitrobenzaldehyde. Key strategies include:
Temperature Control: The nitration reaction is highly exothermic. Maintaining a low and consistent temperature, typically between 0°C and 10°C, is critical to prevent over-nitration (dinitration) and oxidation side reactions.
Controlled Reagent Addition: The slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution of 4-methoxybenzaldehyde helps to control the reaction rate and temperature, thereby reducing the formation of byproducts.
Stoichiometry of Nitrating Agent: Using a stoichiometric or a slight excess of the nitrating agent can help to prevent polysubstitution. A large excess of the nitrating agent will significantly increase the likelihood of dinitration.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is important. Prolonged reaction times after the starting material has been consumed can lead to increased formation of oxidation and other degradation products.
- Monitor the reaction with TLC or GC to ensure completion. - Strictly maintain the recommended low temperature range (0-10°C). - Re-evaluate the molar equivalents of the nitrating agent.
Presence of significant amounts of 4-Methoxy-2-nitrobenzaldehyde
- Reaction temperature is too high, leading to less selective nitration.
- Maintain a lower reaction temperature (closer to 0°C) to improve regioselectivity.
Formation of dinitrated byproducts
- Reaction temperature was too high. - Excess of nitrating agent was used. - Reaction time was too long.
- Ensure efficient cooling with an ice bath and slow, dropwise addition of the nitrating agent. - Reduce the molar equivalents of the nitrating agent. - Monitor the reaction and quench it promptly after the starting material is consumed.
Evidence of aldehyde oxidation (e.g., presence of 4-methoxy-3-nitrobenzoic acid)
- Reaction temperature was too high. - Extended reaction time.
- Maintain strict temperature control throughout the reaction. - Avoid unnecessarily long reaction times after the consumption of the starting material.
Dark-colored reaction mixture or formation of tarry substances
- Reaction temperature is too high, causing degradation. - Impurities in the starting material.
- Ensure the temperature is kept low and constant. - Use freshly purified 4-methoxybenzaldehyde.
Experimental Protocols
Key Experiment: Nitration of 4-Methoxybenzaldehyde
This protocol provides a general method for the nitration of 4-methoxybenzaldehyde to produce 4-Methoxy-3-nitrobenzaldehyde.
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature is maintained below 10°C.
Nitration Reaction: Dissolve 4-methoxybenzaldehyde in a suitable solvent like dichloromethane in a separate flask and cool it in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 4-methoxybenzaldehyde solution with vigorous stirring, maintaining the reaction temperature between 0°C and 5°C.
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-Methoxy-3-nitrobenzaldehyde as a solid.
Data Presentation
Table 1: Summary of Potential Products and Byproducts
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Role in Reaction
4-Methoxybenzaldehyde
C₈H₈O₂
136.15
Starting Material
4-Methoxy-3-nitrobenzaldehyde
C₈H₇NO₄
181.15
Main Product
4-Methoxy-2-nitrobenzaldehyde
C₈H₇NO₄
181.15
Isomeric Byproduct
4-Methoxy-3,5-dinitrobenzaldehyde
C₈H₆N₂O₆
226.14
Dinitration Byproduct
4-Methoxy-3-nitrobenzoic acid
C₈H₇NO₅
197.14
Oxidation Byproduct
Visualizations
Caption: Reaction pathway for the nitration of 4-methoxybenzaldehyde.
Caption: Troubleshooting workflow for the nitration of 4-methoxybenzaldehyde.
troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde
Welcome to the technical support center for reactions involving 4-Methoxy-3-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for reactions involving 4-Methoxy-3-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to optimize reaction yields and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with 4-Methoxy-3-nitrobenzaldehyde has a very low yield. What are the general first steps I should take to troubleshoot?
A1: Low yields can often be traced back to fundamental experimental parameters. Before investigating complex side reactions, verify the following:
Reagent Purity: Ensure the 4-Methoxy-3-nitrobenzaldehyde and all other reactants are of high purity. Impurities can inhibit catalysts or introduce side reactions.[1] If necessary, purify the starting materials.
Anhydrous Conditions: Many reactions, especially those involving imine formation or organometallics, are highly sensitive to moisture. Ensure glassware is oven- or flame-dried and use anhydrous solvents.[2][3]
Stoichiometry: Carefully and accurately calculate and weigh all reagents. An incorrect molar ratio of reactants is a common source of low conversion.[3]
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. This will help you determine if the reaction is incomplete, has stalled, or is forming unexpected byproducts.[2][3]
Q2: My TLC plate shows unreacted starting material even after the recommended reaction time. What should I do?
A2: The presence of significant starting material indicates an incomplete reaction. Consider the following actions:
Extend Reaction Time: Some reactions simply require more time to reach completion. Continue monitoring by TLC until the starting material spot disappears or is significantly diminished.[2]
Increase Temperature: Gently increasing the reaction temperature can often increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions or decomposition.
Check Catalyst Activity: If you are using a catalyst, it may be inactive. Use a fresh batch of the catalyst to rule out degradation.[4]
Q3: The crude product is a dark, oily residue that is difficult to purify. What are the likely causes?
A3: A dark, impure product often suggests the formation of side products or decomposition. The electron-withdrawing nitro group and the aldehyde functionality make the molecule susceptible to certain side reactions.
Side Reactions: Under strong basic conditions, aldehydes can undergo self-condensation or Cannizzaro reactions.[5] The nitro group can also participate in undesired reactions. Using milder reaction conditions can often mitigate these issues.
Purification Strategy: If standard column chromatography is failing, consider recrystallization from a suitable solvent system. Sometimes, treating a solution of the crude product with activated charcoal can help remove colored impurities before the final purification step.[6]
Q4: Can 4-Methoxy-3-nitrobenzaldehyde degrade during storage or under reaction conditions?
A4: 4-Methoxy-3-nitrobenzaldehyde is generally stable under recommended storage conditions.[7] However, aldehydes as a class can be susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air over long periods.[8] It is also reactive towards strong oxidizing agents and strong bases.[9] It is best practice to use it from a tightly sealed container and store it in a cool, dark place.
Troubleshooting Specific Reactions
Guide 1: Reductive Amination
Low yields in the reductive amination of 4-Methoxy-3-nitrobenzaldehyde are common and typically stem from the delicate balance between imine formation and aldehyde reduction.
Potential Cause
Recommended Solution(s)
Rationale
Inefficient Imine Formation
• Ensure strictly anhydrous conditions (e.g., add molecular sieves).[2]• Use a large excess of the ammonia (B1221849) source (e.g., 5-10 equivalents of ammonium (B1175870) acetate).[2]
Imine formation is a reversible equilibrium reaction. Removing water shifts the equilibrium toward the product.[2]
Premature Aldehyde Reduction
• Add the reducing agent (e.g., NaBH₄) slowly and in portions at low temperature (0 °C).[2]• Use a milder, more selective reducing agent like Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which preferentially reduces the protonated imine (iminium ion).[10][11]
Strong reducing agents like NaBH₄ can reduce the aldehyde starting material to an alcohol before it has a chance to form an imine.[2] NaBH(OAc)₃ is less reactive towards aldehydes but highly reactive with iminium ions.[11]
Incomplete Imine Reduction
• Use a fresh batch of the reducing agent.• Extend the reaction time after the reducing agent has been added and monitor by TLC until the imine intermediate is consumed.[2]
The reducing agent may have degraded upon storage. The reduction step itself may be slow and require more time.
Product Over-alkylation
• Use a controlled stoichiometry of the aldehyde.• Consider a two-step approach: form and isolate the imine first, then reduce it in a separate step.[2]
The primary amine product can be nucleophilic enough to react with another molecule of the aldehyde, leading to a secondary amine byproduct.
Guide 2: Knoevenagel Condensation
This condensation reaction is sensitive to the choice of catalyst and solvent. The reactivity of 4-Methoxy-3-nitrobenzaldehyde is enhanced by the electron-withdrawing nitro group.
Potential Cause
Recommended Solution(s)
Rationale
Inactive or Inappropriate Catalyst
• Screen a range of basic catalysts (e.g., piperidine (B6355638), ammonium acetate (B1210297), DBU).[4]• Optimize catalyst loading (start with a catalytic amount, e.g., 5-10 mol%).[4]
The catalyst's role is to deprotonate the active methylene (B1212753) compound. A base that is too strong can cause self-condensation of the aldehyde, while one that is too weak will result in a slow or incomplete reaction.
Unfavorable Solvent/Conditions
• Test different solvents (e.g., ethanol (B145695), water, toluene).[12][13]• If using a high-boiling solvent like toluene, use a Dean-Stark apparatus to remove the water byproduct and drive the reaction forward.[13]• Consider solvent-free conditions by grinding the reactants together.[4][14]
The solvent affects reactant solubility and the stability of intermediates. Removing water is a key strategy to push the condensation equilibrium towards the product.[13]
Formation of Side Products
• Use milder reaction conditions (lower temperature, weaker base).• Ensure the active methylene compound is sufficiently acidic to react under mild conditions.
The activated nature of the aldehyde can lead to side reactions. Tuning the conditions to favor the desired condensation is critical.
This protocol is adapted from a procedure for a structurally similar compound.[2]
Imine Formation: Dissolve 4-Methoxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (B129727) in a round-bottom flask under a nitrogen atmosphere. Add ammonium acetate (5-10 eq) to the solution. Stir the mixture at room temperature for 16-24 hours. Monitor the formation of the imine by TLC.
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 2-3 eq) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 8-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
This is a general protocol based on standard procedures.[13]
Setup: In a round-bottom flask, dissolve 4-Methoxy-3-nitrobenzaldehyde (1.0 eq) in ethanol.
Reagents: Add malononitrile (1.1 eq) to the solution, followed by a catalytic amount of piperidine (2-3 drops).
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
Isolation: Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.
Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and dry under vacuum.
Visualizations
Caption: General troubleshooting workflow for low reaction yields.
Caption: Decision tree for troubleshooting reductive amination.
Caption: Simplified workflow of the Knoevenagel condensation reaction.
identification of byproducts of 4-Methoxy-3-nitrobenzaldehyde in condensation reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for condensation reactions involving 4-Methoxy-3-nitrob...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for condensation reactions involving 4-Methoxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common condensation reactions performed with 4-Methoxy-3-nitrobenzaldehyde?
A1: 4-Methoxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde used in various carbon-carbon bond-forming reactions. The presence of an electron-donating methoxy (B1213986) group and a strong electron-withdrawing nitro group activates the aldehyde for nucleophilic attack.[1] Common reactions include:
Claisen-Schmidt Condensation (an Aldol (B89426) variant): Reaction with a ketone or another aldehyde containing an α-hydrogen under basic or acidic conditions to form chalcones or related α,β-unsaturated ketones.[7]
Schiff Base Formation: Condensation with primary amines to form imines.[8][9][10]
Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after my reaction. What are the potential byproducts?
A2: The appearance of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Besides unreacted starting material, potential byproducts depend on the reaction type and conditions:
For Aldol/Claisen-Schmidt Condensations:
β-Hydroxy Ketone Intermediate: Incomplete dehydration can leave the initial aldol adduct as a major byproduct.[7]
Self-Condensation Products: If the ketone partner can react with itself, this may be a competing reaction.
Cannizzaro Reaction Products: Under strong basic conditions, the aldehyde, which lacks α-hydrogens, can undergo disproportionation to form 4-methoxy-3-nitrobenzyl alcohol and 4-methoxy-3-nitrobenzoic acid.[7][11]
For Wittig Reactions:
(E/Z) Isomers: If the ylide is not stereochemically biased, a mixture of E and Z alkene isomers can form, which may be separable by chromatography.[12][13] Stabilized ylides tend to favor the (E)-alkene, while non-stabilized ylides often yield the (Z)-alkene.[4][5]
Triphenylphosphine Oxide: This is a stoichiometric byproduct of every Wittig reaction and often needs to be carefully removed during purification.[5]
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (4-methoxy-3-nitrobenzoic acid), especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
Q3: My reaction yield is very low. What are the possible causes?
A3: Low yields can stem from several factors:
Suboptimal Reaction Conditions: Incorrect base, solvent, temperature, or reaction time can favor side reactions or lead to an incomplete reaction.
Steric Hindrance: While the aldehyde itself is not exceptionally hindered, a bulky nucleophile or Wittig reagent may react slowly.[5]
Reagent Purity: Impure starting materials or degraded reagents (e.g., wet solvent, old base) can inhibit the reaction.
Competing Reactions: As detailed in Q2, reactions like the Cannizzaro reaction can consume the starting aldehyde, reducing the yield of the desired product.[7]
Product Instability: The product itself might be unstable under the reaction conditions, leading to degradation over time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Byproduct Formation in a Claisen-Schmidt Condensation
You are reacting 4-Methoxy-3-nitrobenzaldehyde with acetophenone (B1666503) and observe significant amounts of 4-methoxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzyl alcohol.
Probable Cause: The reaction conditions, particularly a high concentration of a strong base (e.g., NaOH, KOH), are promoting a competing Cannizzaro reaction.[7]
Troubleshooting Steps:
Reduce Base Concentration: Use a catalytic amount of base rather than stoichiometric amounts.
Use a Weaker Base: Switch to a milder base such as piperidine (B6355638) or a carbonate base, which are less likely to induce the Cannizzaro reaction.
Control Temperature: Run the reaction at a lower temperature to slow down the rate of the Cannizzaro reaction relative to the desired condensation.
Issue 2: Mixture of (E) and (Z) Isomers in a Wittig Reaction
Your Wittig reaction produces a mixture of alkene isomers that are difficult to separate.
Probable Cause: The choice of ylide and reaction conditions did not provide sufficient stereoselectivity. Semi-stabilized ylides are particularly known for poor E/Z selectivity.[6]
Troubleshooting Steps:
Use a Stabilized Ylide: To favor the (E)-alkene, use a stabilized ylide (e.g., one derived from an α-halo ester). These ylides are less reactive but provide higher E-selectivity.[6]
Employ the Schlosser Modification: For non-stabilized ylides, using the Schlosser modification (involving phenyllithium (B1222949) at low temperatures) can be employed to favor the (E)-alkene.[5][6]
Change Solvent/Additives: Performing the reaction in solvents like DMF in the presence of lithium salts can sometimes increase the selectivity for the Z-isomer with unstabilized ylides.[6]
Byproduct Formation Data
While specific quantitative data for byproducts of 4-Methoxy-3-nitrobenzaldehyde is highly dependent on exact experimental conditions, the following table illustrates expected trends in common condensation reactions based on established chemical principles.
Reaction Type
Key Condition
Expected Major Product
Potential Byproduct(s)
Effect on Byproduct Ratio
Claisen-Schmidt
Strong Base (e.g., 40% NaOH)
α,β-Unsaturated Ketone
Cannizzaro Products
High base concentration increases Cannizzaro products.
Claisen-Schmidt
Mild Base, Short Time
α,β-Unsaturated Ketone
β-Hydroxy Ketone Adduct
Incomplete dehydration leads to higher adduct levels.
Wittig
Stabilized Ylide
(E)-Alkene
(Z)-Alkene
Increases E:Z ratio significantly.
Wittig
Non-Stabilized Ylide
(Z)-Alkene
(E)-Alkene
Often yields predominantly the Z-isomer.
Knoevenagel
Pyridine/Piperidine
α,β-Unsaturated Product
Michael Addition Adducts
Excess active methylene compound may lead to adducts.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes a standard procedure for the Knoevenagel condensation.[2]
Reactant Preparation: In a round-bottom flask, dissolve 4-Methoxy-3-nitrobenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol (B145695) (10 mL per gram of aldehyde).
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution with stirring.
Reaction: Reflux the reaction mixture for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) solvent system.
Workup: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate.
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual reactants. If necessary, recrystallize the product from a suitable solvent like ethanol or isopropanol (B130326) to obtain pure 2-(4-methoxy-3-nitrobenzylidene)malononitrile.
Protocol 2: Identification of Byproducts by LC-MS
This protocol outlines a general method for identifying reaction byproducts.
Sample Preparation: Take a small aliquot (~0.1 mL) from the crude reaction mixture. Dilute it with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1 mg/mL.
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 5% water and 95% acetonitrile over 15-20 minutes.
Mass Spectrometry: Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes.
Data Analysis:
Identify the mass-to-charge ratio (m/z) for the expected product.
Analyze the m/z values of other peaks in the chromatogram.
Compare these masses to the calculated molecular weights of potential byproducts (e.g., 4-methoxy-3-nitrobenzoic acid, 4-methoxy-3-nitrobenzyl alcohol, aldol adduct, etc.).
Use fragmentation patterns (MS/MS analysis) to confirm the structures of the identified byproducts.
Visualizations
Caption: General workflow for condensation reactions.
Caption: Logical pathways for product and byproduct formation.
Caption: Troubleshooting flowchart for unexpected reaction outcomes.
Technical Support Center: Synthesis and Purification of 4-Methoxy-3-nitrobenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis and purification of 4-M...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis and purification of 4-Methoxy-3-nitrobenzaldehyde. Our aim is to help you improve the purity of your synthesized product by addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of 4-Methoxy-3-nitrobenzaldehyde in a question-and-answer format.
Q1: My reaction mixture turned into a dark, tarry mess. What went wrong?
The formation of tar is a common issue in nitration reactions, often due to the reaction temperature being too high or the presence of highly activating groups on the aromatic ring.[1] The methoxy (B1213986) group in 4-methoxybenzaldehyde (B44291) is activating, making the ring susceptible to over-reaction if conditions are not carefully controlled.
Solution:
Strictly maintain a low reaction temperature, typically between 0-10°C, by using an ice bath.
Ensure slow, dropwise addition of the nitrating agent to control the exothermic reaction.[2]
Use the correct stoichiometry of the nitrating agent to avoid excess nitronium ions that can lead to side reactions.
Q2: After purification, I still see impurities in my product. What are the likely impurities and how can I remove them?
The most common impurities are positional isomers (e.g., 2-nitro and 5-nitro isomers), dinitrated byproducts, and the unreacted starting material, 4-methoxybenzaldehyde. Oxidation of the aldehyde group to 4-methoxy-3-nitrobenzoic acid is also possible.
Solution:
Washing: Begin by washing the crude product with a cold, dilute sodium bicarbonate solution to remove acidic impurities like 4-methoxy-3-nitrobenzoic acid.[2]
Recrystallization: This is the most effective method for removing isomers and other organic impurities. The choice of solvent is critical. A solvent system of toluene (B28343) and petroleum ether has been shown to be effective.[3][4]
Steam Distillation: For certain impurities, steam distillation can be an effective purification technique.[3][5]
Q3: My yield of 4-Methoxy-3-nitrobenzaldehyde is very low. How can I improve it?
Low yields can result from incomplete reactions, suboptimal reaction conditions, or loss of product during workup and purification.
Solution:
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the starting material is fully consumed before quenching the reaction.
Temperature Control: Maintaining the optimal temperature range is crucial not only to prevent side reactions but also to ensure the reaction proceeds to completion.
Purification Technique: While recrystallization is excellent for purity, it can sometimes lead to significant loss of product.[3] If yields are critically low, consider optimizing the recrystallization process by, for example, collecting a second crop of crystals from the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude 4-Methoxy-3-nitrobenzaldehyde?
Recrystallization is the most widely recommended and effective method for purifying 4-Methoxy-3-nitrobenzaldehyde. The key is to select an appropriate solvent or solvent system that dissolves the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
Q2: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your 4-Methoxy-3-nitrobenzaldehyde:
Melting Point: A sharp melting point close to the literature value (around 87-88°C) is a good indicator of purity. A broad melting range suggests the presence of impurities.
Spectroscopy:
NMR (¹H and ¹³C): Provides detailed structural information and can reveal the presence of isomers or other impurities.
IR Spectroscopy: Can confirm the presence of the key functional groups (aldehyde, nitro, and methoxy) and the absence of impurities like a carboxylic acid group (from oxidation).
Mass Spectrometry: Confirms the molecular weight of the product.
Q3: My purified product has a melting point that is different from the literature value, even though it appears pure by NMR. What could be the reason?
4-Methoxy-3-nitrobenzaldehyde is known to exhibit polymorphism, meaning it can exist in different crystalline forms with different physical properties, including melting point.[6][7] It has been reported to have at least two polymorphic forms with different melting points. Therefore, a deviation from the expected melting point might be due to the presence of a different polymorph rather than chemical impurity.
Data on Purity Improvement
The following table summarizes the effectiveness of different purification techniques on the purity of 4-Methoxy-3-nitrobenzaldehyde.
Synthesis of 4-Methoxy-3-nitrobenzaldehyde via Nitration of 4-Methoxybenzaldehyde
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
Slowly add 10 g of 4-methoxybenzaldehyde to the cooled sulfuric acid with constant stirring, ensuring the temperature does not rise above 5°C.
Prepare the nitrating mixture by slowly adding 7 mL of concentrated nitric acid to 13 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.
Add the nitrating mixture dropwise to the solution of 4-methoxybenzaldehyde over a period of 1-2 hours, maintaining the reaction temperature between 0-5°C.
After the addition is complete, continue stirring at 0-5°C for an additional 2 hours.
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
The crude 4-Methoxy-3-nitrobenzaldehyde will precipitate as a pale yellow solid.
Filter the solid under vacuum and wash thoroughly with cold water until the washings are neutral.
Purification by Recrystallization
Dissolve the crude, dried 4-Methoxy-3-nitrobenzaldehyde in a minimum amount of hot toluene.
If any insoluble impurities are present, perform a hot filtration.
To the hot toluene solution, gradually add petroleum ether until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
Dry the crystals in a vacuum desiccator.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-Methoxy-3-nitrobenzaldehyde.
Caption: Troubleshooting decision tree for the synthesis of 4-Methoxy-3-nitrobenzaldehyde.
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-3-nitrobenzaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Methoxy-3-nitrobenzaldehyde.
A1: The primary product is 4-Methoxy-3-nitrobenzaldehyde. The starting material, 4-methoxybenzaldehyde, has two substituents on the benzene (B151609) ring: a methoxy (B1213986) group (-OCH₃) at position 4 and an aldehyde group (-CHO) at position 1. The methoxy group is a strong electron-donating group and an ortho-, para-director. The aldehyde group is an electron-withdrawing group and a meta-director. Since the methoxy group is a more powerful activating group, it dictates the position of electrophilic substitution. The nitro group (NO₂⁺) will preferentially add to the positions ortho to the methoxy group (positions 3 and 5). Due to steric hindrance from the adjacent aldehyde group, substitution at position 3 is favored, resulting in 4-Methoxy-3-nitrobenzaldehyde.
Q2: What are the most critical safety precautions for scaling up this nitration reaction?
A2: Nitration reactions are highly exothermic and present a significant risk of thermal runaway, especially at scale.[1] Key safety precautions include:
Thermal Hazard Assessment: Before scale-up, perform a thorough thermal hazard assessment to understand the heat of reaction and the potential for thermal runaway.
Controlled Reagent Addition: The nitrating mixture must be added slowly and in a controlled manner to the solution of 4-methoxybenzaldehyde. The addition rate should be dictated by the reactor's ability to dissipate heat.
Efficient Cooling: The reactor must be equipped with an efficient cooling system. Continuous monitoring of the internal reaction temperature is crucial, not just the temperature of the cooling bath.
Vigorous Agitation: Inefficient stirring can lead to localized "hot spots" with high concentrations of reactants, which can initiate a runaway reaction. Ensure the agitation is sufficient to maintain a homogenous mixture.
Emergency Plan: Have a well-defined emergency plan, including a quenching procedure (e.g., pouring the reaction mixture onto a large volume of crushed ice), but be aware that quenching itself can be hazardous due to the heat of dilution of strong acids.
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield, when handling concentrated nitric and sulfuric acids.
Q3: What are the common impurities and byproducts in this synthesis?
Isomeric Byproducts: While 4-Methoxy-3-nitrobenzaldehyde is the major product, small amounts of other isomers may form.
Dinitrated Products: The presence of the activating methoxy group increases the ring's reactivity, making it susceptible to a second nitration if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).
Oxidation Products: The aldehyde group can be oxidized to a carboxylic acid (4-methoxy-3-nitrobenzoic acid), especially with prolonged reaction times or elevated temperatures.
Polymeric/Tar-like Substances: Overheating or uncontrolled reactions can lead to the formation of dark, tarry materials.
Q4: What are the recommended methods for purifying the final product at scale?
A4: At an industrial scale, purification is most commonly achieved through recrystallization. The choice of solvent is critical for obtaining high purity and yield. Ethanol (B145695) or a mixed solvent system like toluene-petroleum ether are often good starting points. For challenging separations of isomers, other techniques like adsorptive separation using zeolites can be considered.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low Yield of Product
1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Temperature: Temperature too low, leading to a slow reaction rate. 3. Product Loss During Workup: Significant product loss during quenching, extraction, or washing steps.
1. Monitor the reaction using TLC or HPLC to ensure the consumption of starting material. Consider extending the reaction time. 2. Maintain the recommended temperature range. A slight, controlled increase in temperature might improve the rate, but monitor closely for exotherms. 3. Optimize the workup procedure. Ensure efficient extraction and minimize the number of transfer steps.
High Levels of Impurities
1. Formation of Dinitrated Products: Reaction temperature was too high, or an excess of the nitrating agent was used. 2. Oxidation of Aldehyde: Extended reaction time or elevated temperature. 3. Poor Quality Starting Material: Impurities in the 4-methoxybenzaldehyde.
1. Strictly maintain the low reaction temperature. Reduce the molar equivalents of the nitrating agent. Monitor the reaction and quench it as soon as the starting material is consumed.[1] 2. Avoid unnecessarily long reaction times after the starting material is consumed. 3. Ensure the purity of the starting material before beginning the reaction.
Runaway Exothermic Reaction
1. Inadequate Cooling: The cooling system is insufficient for the scale of the reaction. 2. Rapid Reagent Addition: The nitrating agent was added too quickly. 3. Poor Agitation: Localized "hot spots" are forming.
1. Immediately stop the addition of reagents. Ensure the cooling system is at maximum capacity. 2. Stop the addition and allow the temperature to stabilize. Resume at a much slower rate. 3. Increase the stirring rate to ensure the reaction mixture is homogeneous. If the temperature continues to rise uncontrollably, execute the emergency quenching procedure.
Product "Oils Out" During Recrystallization
1. High Concentration of Solute: The solute separates from the solution above its melting point. 2. Rapid Cooling: The solution was cooled too quickly.
1. Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of pure crystals over an amorphous oil.
Quantitative Data
The following tables provide representative data for the nitration of an aromatic aldehyde. Note that the optimal conditions for 4-methoxybenzaldehyde may vary and should be determined experimentally.
Table 1: Effect of Reaction Temperature on Yield and Purity
Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (%)
0 - 5
3
75
98
10 - 15
2
82
95
> 20
1.5
70
85 (Increased byproducts)
Table 2: Common Impurity Profile by HPLC
Compound
Retention Time (min)
Typical Area % (at 10-15°C)
4-methoxybenzaldehyde
5.2
< 1%
4-Methoxy-3-nitrobenzaldehyde
8.5
> 95%
4-methoxy-3-nitrobenzoic acid
6.8
< 2%
Dinitro-isomers
> 10
< 2%
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 4-Methoxy-3-nitrobenzaldehyde
Materials:
4-methoxybenzaldehyde
Concentrated Sulfuric Acid (98%)
Fuming Nitric Acid (90%)
Crushed Ice
Deionized Water
Ethanol (for recrystallization)
Sodium Bicarbonate solution (5%)
Anhydrous Sodium Sulfate
Procedure:
Preparation of Nitrating Mixture: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0°C. Slowly and carefully add 25 mL of fuming nitric acid to the sulfuric acid while maintaining constant, vigorous stirring. Ensure the temperature does not exceed 10°C.
Nitration: In a separate flask, dissolve 27.2 g (0.2 mol) of 4-methoxybenzaldehyde in 50 mL of concentrated sulfuric acid. Cool this solution to 0°C. Add the cold nitrating mixture dropwise from the addition funnel to the 4-methoxybenzaldehyde solution over 1-2 hours. The rate of addition should be controlled to maintain the internal reaction temperature between 0°C and 5°C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour. Monitor the reaction's progress by TLC or HPLC.
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A yellow solid will precipitate.
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
Purification: Recrystallize the crude product from ethanol to obtain pure 4-Methoxy-3-nitrobenzaldehyde as pale yellow crystals. Dry the purified product in a vacuum oven.
preventing polymorphism in 4-Methoxy-3-nitrobenzaldehyde crystallization
Technical Support Center: 4-Methoxy-3-nitrobenzaldehyde Crystallization This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and con...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 4-Methoxy-3-nitrobenzaldehyde Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and controlling polymorphism during the crystallization of 4-Methoxy-3-nitrobenzaldehyde (MNB).
Troubleshooting Guides
This section addresses specific issues related to the polymorphic outcomes of MNB crystallization. At least three polymorphs of MNB have been identified, with two stable forms, designated here as Form α and Form β, being well-characterized.[1][2][3] The formation of these polymorphs is highly sensitive to thermal conditions, indicating a competition between thermodynamic and kinetic factors during crystallization from the melt.[1][2][4]
Issue: Uncontrolled or Mixed Polymorph Formation
If your crystallization process yields an inconsistent mixture of polymorphs or an undesired form, consult the following table and protocols. Form α has a melting point of 73 °C, while Form β melts at 80 °C.[2]
Table 1: Influence of Thermal Conditions on MNB Polymorph Formation
Parameter
Condition
Expected Outcome
Primary Characterization Method
Cooling Rate
Fast Cooling from Melt
Mixture of Form α and Form β
PXRD, DSC
Cooling Rate
Slow Cooling/Annealing
Favors Form β
PXRD, DSC
Heating
Heating Form α past 73 °C
Transformation to Form β
Hot-Stage Microscopy, DSC
Seeding
Seeding with Form β crystals
Exclusive formation of Form β
PXRD
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of 4-Methoxy-3-nitrobenzaldehyde?
A1: There are three reported polymorphic forms.[1][3] Two have been extensively characterized and are designated Form α (melts at 73 °C) and Form β (melts at 79.7-80 °C).[2] A third, transient form (Form γ) has also been observed.[3] Form β is the more stable form at room temperature.[4]
Q2: My crystallization from the melt is giving me a mix of polymorphs. How can I obtain a single, pure form?
A2: The formation of mixed phases from the melt suggests a kinetic and thermodynamic competition.[1][2] To obtain Form β exclusively, you should employ a controlled cooling and annealing process. Melt the sample, then cool it and hold it at a temperature slightly above the melting point of Form α (e.g., 74-75 °C). This will favor the nucleation and growth of the more stable Form β.[1] Subsequent cooling to room temperature should yield pure Form β.
Q3: How can I confirm the polymorphic identity of my crystallized sample?
A3: Several analytical techniques can be used.[5][6][7] The most definitive methods for MNB are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[1][8] PXRD will show distinct diffraction patterns for each form, while DSC will show different melting points.[1][2] Infrared (IR) spectroscopy can also be used, as specific spectral regions can distinguish between Form α and Form β.[1]
Q4: I have a batch of Form α but need Form β. Do I have to re-crystallize from a solvent?
A4: Not necessarily. A solid-state transformation is possible. Heating Form α from room temperature will cause it to melt at 73 °C, followed by recrystallization into the more stable Form β.[2] This new form will then melt at its characteristic temperature of ~80 °C.[2] This process can be monitored using Hot-Stage Microscopy (HSM) or DSC.[1][2]
Q5: What are the primary controlling factors for MNB polymorphism?
A5: For 4-Methoxy-3-nitrobenzaldehyde, thermal conditions are the dominant controlling factors, particularly when crystallizing from the melt.[1][9] These include the cooling rate, heating rate, and annealing temperature.[1][10] The interplay between these factors dictates whether the kinetically favored or thermodynamically stable form crystallizes.[11]
Experimental Protocols
Protocol 1: Selective Crystallization of Form β from the Melt via Annealing
Melt Sample: Place the MNB sample in a vessel suitable for controlled heating and cooling (e.g., a DSC pan or a vial on a hot plate). Heat the sample to a temperature above the melting point of Form β (e.g., 85-90 °C) to ensure complete melting.
Controlled Cooling: Cool the sample from the melt. The rate of cooling can influence the outcome; however, the subsequent annealing step is critical.
Annealing: Hold the sample at a temperature just above the melting point of Form α but below the melting point of Form β. A temperature of 74-75 °C is recommended.[1] Maintain this temperature for a period sufficient to allow for the complete conversion to Form β (e.g., 30-60 minutes).
Final Cooling: Cool the sample to room temperature.
Verification: Characterize the resulting solid by PXRD and DSC to confirm it is pure Form β.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
Sample Preparation: Accurately weigh 2-5 mg of the MNB sample into an aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 90 °C at a rate of 10 °C/min. This will show the melting endotherm for Form α (~73 °C), potentially followed by a recrystallization exotherm and a final melting endotherm for Form β (~80 °C) if a phase transition occurs.
Hold at 90 °C for 2 minutes to ensure a complete melt.
Cool the sample to 25 °C at a controlled rate (e.g., 10 °C/min).
Reheat the sample from 25 °C to 90 °C at 10 °C/min. The thermogram from this second heating run will show the melting behavior of the form crystallized from the melt during the controlled cooling step. A single endotherm around 80 °C indicates the presence of Form β.
Visual Workflow
The following diagram illustrates the logical workflow for troubleshooting and controlling polymorphism in MNB crystallization.
Caption: Troubleshooting workflow for MNB polymorphism control.
Technical Support Center: Optimizing Reactions with 4-Methoxy-3-nitrobenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalytic reactions invol...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalytic reactions involving 4-methoxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with 4-Methoxy-3-nitrobenzaldehyde?
A1: The two most prevalent catalytic reactions involving 4-Methoxy-3-nitrobenzaldehyde are the reduction of the nitro group and condensation reactions at the aldehyde functionality.
Catalytic Hydrogenation: The selective reduction of the nitro group to an amine is a crucial transformation, yielding 4-amino-2-methoxybenzaldehyde (B1289748) (also known as 3-amino-4-methoxybenzaldehyde), a valuable intermediate in pharmaceutical synthesis.
Condensation Reactions: The aldehyde group readily participates in various carbon-carbon bond-forming reactions, such as the Claisen-Schmidt and Knoevenagel condensations, to produce a diverse range of molecular scaffolds.[1][2]
Q2: Which catalyst is best for the selective hydrogenation of the nitro group in 4-Methoxy-3-nitrobenzaldehyde?
A2: The choice of catalyst depends on several factors, including the desired reaction conditions (temperature, pressure), selectivity, and cost. Palladium on carbon (Pd/C) and Raney Nickel are the most commonly employed catalysts for this transformation. Platinum on carbon (Pt/C) is also effective.[3][4] A comparative overview is presented in the table below.
Q3: I am observing low yields in my Claisen-Schmidt condensation reaction with 4-Methoxy-3-nitrobenzaldehyde. What are the possible causes?
A3: Low yields in Claisen-Schmidt condensations can arise from several factors. Common issues include inefficient catalyst activity, unfavorable reaction equilibrium, or side reactions. The electron-withdrawing nitro group on 4-Methoxy-3-nitrobenzaldehyde generally activates the aldehyde for nucleophilic attack, but steric hindrance and reaction conditions play a significant role.[1][5] Refer to the troubleshooting guide for detailed solutions.
Q4: Are there any known applications of 4-Methoxy-3-nitrobenzaldehyde derivatives in drug development?
A4: Yes, derivatives of 4-amino-2-methoxybenzaldehyde, obtained from the catalytic reduction of 4-Methoxy-3-nitrobenzaldehyde, are utilized as precursors in the synthesis of inhibitors for critical biological pathways, such as the Hedgehog signaling pathway, which is implicated in various cancers.[6][7]
Troubleshooting Guides
Catalytic Hydrogenation of 4-Methoxy-3-nitrobenzaldehyde
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive Catalyst: The catalyst may be old, improperly stored, or poisoned. 2. Insufficient Hydrogen Pressure: Inadequate hydrogen supply or leaks in the system. 3. Low Reaction Temperature: The reaction may require thermal activation. 4. Poor Mass Transfer: Inefficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).
1. Use a fresh batch of catalyst. Ensure proper handling of pyrophoric catalysts like Raney Nickel under an inert atmosphere.[4] 2. Check the hydrogen source and ensure all connections are secure. Increase the hydrogen pressure if the equipment allows. 3. Gradually increase the reaction temperature. For Pd/C, reactions are often run at room temperature, but gentle heating may be necessary. 4. Increase the stirring speed to ensure good contact between the catalyst, substrate, and hydrogen.[8]
Formation of Side Products (e.g., Azo/Azoxy compounds)
1. Incomplete Reduction: This can occur with insufficient hydrogen or catalyst activity. 2. Reaction with Intermediates: Nitroso and hydroxylamine (B1172632) intermediates can condense to form azo and azoxy compounds.
1. Ensure complete reaction by monitoring with TLC or GC. Increase reaction time or catalyst loading if necessary. 2. The use of certain catalyst promoters, like vanadium with Pt/C, can sometimes suppress the formation of these intermediates.[4]
Dehalogenation (if applicable to derivatives)
Over-reduction: Aggressive catalysts or harsh conditions can lead to the cleavage of carbon-halogen bonds.
Use a milder catalyst (e.g., Pd/C over Raney Nickel in some cases) or optimize reaction conditions (lower temperature and pressure). The use of catalyst poisons like diphenylsulfide can sometimes increase selectivity.[9]
1. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be of low quality or used in insufficient amounts. 2. Unfavorable Equilibrium: The condensation reaction is often reversible. 3. Steric Hindrance: Bulky reactants can slow down the reaction rate. 4. Self-Condensation of the Ketone: If the ketone partner has α-hydrogens, it can self-condense.
1. Use a fresh, high-purity base. Optimize the catalyst concentration. 2. Remove the water formed during the reaction, for example, by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).[1] 3. Increase the reaction temperature or time. 4. Add the aldehyde slowly to the mixture of the ketone and the base to keep the ketone concentration high relative to the enolate.
Formation of Michael Adducts
The α,β-unsaturated product can undergo a subsequent Michael addition with the enolate of the ketone.
Use a 1:1 stoichiometry of the aldehyde and ketone. Monitor the reaction closely and stop it once the starting materials are consumed. Lowering the reaction temperature can also help.
Product is an Oil or Difficult to Crystallize
The product may be impure or have a low melting point.
Purify the crude product using column chromatography. If an oil persists, try triturating with a non-polar solvent like hexane (B92381) to induce crystallization.
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of Aromatic Nitro Compounds
Note: The following data is compiled from studies on various substituted nitroarenes and serves as a general guide. Optimal conditions for 4-Methoxy-3-nitrobenzaldehyde may vary.
Protocol 1: Catalytic Hydrogenation of 4-Methoxy-3-nitrobenzaldehyde to 4-Amino-2-methoxybenzaldehyde using Pd/C
Materials:
4-Methoxy-3-nitrobenzaldehyde
10% Palladium on Carbon (Pd/C, 50% wet with water)
Methanol (MeOH)
Celite®
Hydrogen (H₂) gas supply with a balloon or a hydrogenation apparatus
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve 4-Methoxy-3-nitrobenzaldehyde (1.0 eq) in methanol.
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
Seal the flask and purge the system with hydrogen gas. If using a balloon, evacuate the flask and backfill with hydrogen three times.
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Once the starting material is consumed, carefully vent the excess hydrogen and purge the flask with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4-amino-2-methoxybenzaldehyde.
The product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Claisen-Schmidt Condensation of 4-Methoxy-3-nitrobenzaldehyde with Acetone
Materials:
4-Methoxy-3-nitrobenzaldehyde
Acetone
Sodium Hydroxide (NaOH)
Ethanol
Water
Hydrochloric Acid (HCl), dilute solution
Standard laboratory glassware
Procedure:
Dissolve 4-Methoxy-3-nitrobenzaldehyde (1.0 eq) and acetone (1.1 eq) in ethanol in a round-bottom flask.
In a separate beaker, prepare a solution of NaOH (2.0 eq) in water.
Cool the flask containing the aldehyde and ketone in an ice bath.
Slowly add the NaOH solution dropwise to the stirred mixture.
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
Monitor the reaction by TLC.
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral.
A precipitate should form. Collect the solid product by vacuum filtration and wash with cold water.
Recrystallize the crude product from ethanol to obtain the purified chalcone.
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: A typical experimental workflow for the catalytic hydrogenation of 4-Methoxy-3-nitrobenzaldehyde.
Troubleshooting Logic for Low Yield in Condensation Reactions
Caption: A troubleshooting decision tree for addressing low yields in condensation reactions.
Hedgehog Signaling Pathway Inhibition
Derivatives of 4-amino-2-methoxybenzaldehyde have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer.[6][7] These inhibitors typically target the Smoothened (Smo) receptor, a key component of the Hh pathway.
Caption: Simplified diagram of the Hedgehog signaling pathway and the point of intervention by Smoothened inhibitors derived from 4-amino-2-methoxybenzaldehyde.
workup procedure to remove impurities from 4-Methoxy-3-nitrobenzaldehyde reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 4-Meth...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 4-Methoxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in 4-Methoxy-3-nitrobenzaldehyde synthesis?
Unreacted Starting Material: Residual 4-methoxybenzaldehyde may remain if the reaction does not go to completion.
Oxidation Products: The aldehyde group can be oxidized to a carboxylic acid, forming 4-methoxy-3-nitrobenzoic acid, particularly if the reaction conditions are too harsh.
Di-nitrated Products: Although less common under controlled conditions, over-nitration can lead to the formation of di-nitro derivatives.
Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture are common acidic impurities.
Q2: My crude product is a yellow-orange oil and won't solidify. What should I do?
A2: Oiling out is a common issue, especially with impure nitro compounds. Here are some steps to address this:
Initial Wash: Begin by washing the crude product with a cold, saturated solution of sodium bicarbonate. This will neutralize and remove residual acids from the nitration mixture, which can inhibit crystallization.
Solvent Trituration: Try triturating the oil with a small amount of a solvent in which the desired product is sparingly soluble at room temperature, such as a mixture of ethanol (B145695) and water or petroleum ether. This can often induce crystallization.
Seeding: If you have a small crystal of pure 4-Methoxy-3-nitrobenzaldehyde, adding it to the oil can act as a nucleation point and initiate crystallization.
Q3: Recrystallization is not significantly improving the purity of my product. What are my options?
A3: If a single recrystallization is insufficient, consider the following:
Solvent System: You may need to optimize the recrystallization solvent. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor.
Activated Charcoal Treatment: If your product is highly colored, this may be due to polar, colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.
Column Chromatography: For separating closely related isomers or removing stubborn impurities, column chromatography is a highly effective method. A silica (B1680970) gel column with an eluent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) can effectively separate the components.
Q4: My final product has a low melting point and the NMR spectrum shows broad peaks. What is the likely issue?
A4: A low and broad melting point, along with broad NMR signals, strongly suggests the presence of impurities. The most likely culprits are positional isomers or residual starting material. It is also worth noting that 4-Methoxy-3-nitrobenzaldehyde can exist in different polymorphic forms, which can affect its melting point. To confirm the purity, it is recommended to use analytical techniques like HPLC or GC-MS to identify and quantify the impurities. Further purification by column chromatography or repeated recrystallizations may be necessary.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup and purification of 4-Methoxy-3-nitrobenzaldehyde.
Problem
Possible Cause(s)
Solution(s)
Low Yield of Purified Product
- Incomplete reaction. - Loss of product during aqueous washes. - Using too much recrystallization solvent. - Product is too soluble in the chosen recrystallization solvent.
- Monitor the reaction by TLC to ensure completion. - Minimize the volume of water used for washing and ensure the aqueous layer is neutral before discarding. - Use the minimum amount of hot solvent required to dissolve the crude product for recrystallization. - Screen for a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Consider a mixed solvent system.
Product "Oils Out" During Recrystallization
- The solution is supersaturated. - The cooling rate is too fast. - The melting point of the impure compound is lower than the solution temperature.
- Reheat the solution to redissolve the oil and add a small amount of additional hot solvent to reduce saturation. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider using a lower-boiling point solvent for recrystallization.
Colored Impurities in Final Product
- Presence of polar, colored byproducts.
- During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling. - If color persists, column chromatography is recommended.
Presence of Isomeric Impurities
- Non-selective nitration reaction.
- Optimize reaction conditions (e.g., temperature, addition rate of nitrating agent) to favor the formation of the desired isomer. - For purification, column chromatography is the most effective method for separating positional isomers.
Experimental Protocols
Protocol 1: General Workup Procedure
This protocol is a general guideline for the initial workup of the reaction mixture after the nitration of 4-methoxybenzaldehyde.
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
Filtration: Collect the precipitated solid by vacuum filtration and wash it with copious amounts of cold water until the washings are neutral to pH paper.
Neutralization Wash: Suspend the crude solid in a cold, saturated sodium bicarbonate solution and stir for 15-20 minutes to neutralize any residual acids.
Final Wash and Drying: Filter the solid again, wash with cold water, and then with a small amount of cold ethanol. Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude 4-Methoxy-3-nitrobenzaldehyde using ethanol.
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of this compound.
Dissolution: Place the crude, dry 4-Methoxy-3-nitrobenzaldehyde in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them thoroughly.
Protocol 3: Purification by Column Chromatography
This protocol is for the separation of 4-Methoxy-3-nitrobenzaldehyde from isomeric and other impurities.
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
Eluent System: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30% ethyl acetate).
Sample Preparation: Dissolve the crude product in a minimum amount of dichloromethane (B109758) or the initial eluent mixture.
Packing and Elution: Pack the column with silica gel in hexane. Load the sample onto the top of the column. Elute the column with the solvent gradient, collecting fractions.
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure desired product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Methoxy-3-nitrobenzaldehyde.
Data Presentation
Table 1: Physical and Spectroscopic Data of 4-Methoxy-3-nitrobenzaldehyde
Unveiling the Reactivity Landscape: 4-Methoxy-3-nitrobenzaldehyde vs. 3-Nitrobenzaldehyde in Nucleophilic Addition
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 4-methoxy-3-nitrobenzaldehyde and 3-nitrobenzaldehyde (B41214) in nucleophilic addition reactions, supported by th...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 4-methoxy-3-nitrobenzaldehyde and 3-nitrobenzaldehyde (B41214) in nucleophilic addition reactions, supported by theoretical principles and experimental considerations.
In the realm of organic synthesis, particularly in the design and development of novel pharmaceuticals, a nuanced understanding of reactant reactivity is paramount. Benzaldehyde (B42025) and its derivatives are fundamental building blocks, and the nature and position of substituents on the aromatic ring profoundly influence the reactivity of the aldehyde functional group. This guide provides an in-depth comparison of the reactivity of 4-methoxy-3-nitrobenzaldehyde and 3-nitrobenzaldehyde towards nucleophilic addition, a cornerstone reaction in carbon-carbon and carbon-heteroatom bond formation.
Executive Summary
The reactivity of the carbonyl carbon in benzaldehydes towards nucleophilic attack is dictated by its electrophilicity. Electron-withdrawing groups enhance this electrophilicity, thereby increasing the rate of nucleophilic addition, while electron-donating groups have the opposite effect.
Chemical and Physical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
Theoretical Framework: Electronic Effects on Reactivity
The susceptibility of the carbonyl carbon to nucleophilic attack is primarily governed by the electronic effects of the substituents on the benzene (B151609) ring. These effects can be broadly categorized into inductive and resonance effects.
Inductive Effect (-I): This is the transmission of charge through a chain of atoms in a molecule. The nitro group (-NO₂) is strongly electron-withdrawing through the inductive effect due to the high electronegativity of the nitrogen and oxygen atoms. This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon, increasing its partial positive charge and electrophilicity.
Resonance Effect (-M/+M): This effect involves the delocalization of π-electrons through the aromatic system.
The nitro group exhibits a strong electron-withdrawing resonance effect (-M effect), further delocalizing electron density from the ring and enhancing the electrophilicity of the carbonyl carbon.
The methoxy (B1213986) group (-OCH₃), conversely, has a lone pair of electrons on the oxygen atom that can be delocalized into the aromatic ring, exerting an electron-donating resonance effect (+M effect).[3] This increases the electron density on the ring and subsequently on the carbonyl carbon, reducing its electrophilicity.
In 3-nitrobenzaldehyde , the powerful electron-withdrawing nitro group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
In 4-methoxy-3-nitrobenzaldehyde , the scenario is more complex. The nitro group at the meta position to the aldehyde still exerts a strong electron-withdrawing inductive effect. However, the methoxy group at the para position to the aldehyde exerts an electron-donating resonance effect. This +M effect of the methoxy group counteracts the electron-withdrawing effects of the nitro group to some extent, leading to a comparatively lower net electrophilicity of the carbonyl carbon than in 3-nitrobenzaldehyde.
Caption: Electronic effects influencing the reactivity of the two benzaldehydes.
Experimental Protocols for Nucleophilic Addition
Protocol 1: Grignard Reaction
This protocol outlines the addition of a Grignard reagent to a benzaldehyde derivative to form a secondary alcohol.
Materials:
Substituted benzaldehyde (4-methoxy-3-nitrobenzaldehyde or 3-nitrobenzaldehyde)
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the substituted benzaldehyde (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add the Grignard reagent (1.1 eq) dropwise via a syringe while maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Wittig Reaction
This protocol describes the synthesis of an alkene from a benzaldehyde derivative using a phosphorus ylide.
Materials:
Substituted benzaldehyde (4-methoxy-3-nitrobenzaldehyde or 3-nitrobenzaldehyde)
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
Cool the suspension to 0 °C and add NaH (1.1 eq) portion-wise.
Allow the mixture to stir at room temperature for 1 hour to generate the ylide (a color change is typically observed).
Cool the ylide solution to 0 °C and add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Quench the reaction with saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to isolate the alkene.
Caption: A generalized experimental workflow for nucleophilic addition reactions.
Conclusion
The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of substituted benzaldehydes. The strong electron-withdrawing nature of the nitro group in 3-nitrobenzaldehyde leads to a highly electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack compared to 4-methoxy-3-nitrobenzaldehyde. In the latter, the electron-donating resonance effect of the methoxy group partially mitigates the activating influence of the nitro group. For drug development professionals and synthetic chemists, this understanding is crucial for selecting the appropriate starting materials and optimizing reaction conditions to achieve desired synthetic outcomes. While direct quantitative comparisons are lacking, the theoretical foundation strongly supports the higher reactivity of 3-nitrobenzaldehyde in nucleophilic addition reactions.
Unveiling the Biological Potential: A Comparative Analysis of Schiff Bases Derived from Substituted Benzaldehydes
A deep dive into the antimicrobial, anticancer, and antioxidant activities of Schiff bases, with a special focus on derivatives of 4-Methoxy-3-nitrobenzaldehyde, reveals the critical role of substituent groups in modulat...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the antimicrobial, anticancer, and antioxidant activities of Schiff bases, with a special focus on derivatives of 4-Methoxy-3-nitrobenzaldehyde, reveals the critical role of substituent groups in modulating their therapeutic efficacy. This guide synthesizes experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
Schiff bases, characterized by their azomethine (-C=N-) group, are a versatile class of organic compounds with a wide spectrum of biological activities.[1][2] The biological profile of these compounds can be finely tuned by the nature and position of substituent groups on the aromatic aldehyde precursor. This guide provides a comparative overview of the biological activities of Schiff bases derived from 4-Methoxy-3-nitrobenzaldehyde versus those from other substituted benzaldehydes, supported by experimental data and detailed methodologies.
Comparative Biological Activity: A Data-Driven Overview
The biological activity of Schiff bases is significantly influenced by the electronic and steric properties of the substituents on the benzaldehyde (B42025) ring. Electron-donating groups (e.g., -OCH₃, -OH) and electron-withdrawing groups (e.g., -NO₂, -Cl) play a crucial role in determining the antimicrobial, anticancer, and antioxidant potential of these molecules.[3]
Antimicrobial Activity
The antimicrobial efficacy of Schiff bases is often attributed to their ability to interfere with microbial cell wall synthesis or disrupt cell membrane integrity. The lipophilicity and electronic nature of the substituents on the benzaldehyde ring are key determinants of their activity.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Schiff Bases from Substituted Benzaldehydes
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of Schiff bases is often evaluated by their cytotoxicity against various cancer cell lines. The mechanism of action can involve the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Schiff Bases from Substituted Benzaldehydes
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Antioxidant Activity
The antioxidant properties of Schiff bases are primarily attributed to their ability to scavenge free radicals. The presence of phenolic hydroxyl groups and other electron-donating substituents enhances their radical scavenging capacity.[10][11][12]
Table 3: Comparative Antioxidant Activity (IC₅₀, µM) of Schiff Bases from Substituted Benzaldehydes (DPPH Assay)
Note: A lower IC₅₀ value indicates higher antioxidant activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols for the synthesis and biological evaluation of Schiff bases.
General Synthesis of Schiff Bases
Schiff bases are typically synthesized via a condensation reaction between a primary amine and an aldehyde.[13]
Protocol:
Dissolution: Dissolve equimolar amounts of the substituted benzaldehyde and the primary amine in a suitable solvent, such as ethanol (B145695) or methanol, in separate flasks.[3]
Mixing and Catalysis: Add the amine solution to the aldehyde solution with constant stirring. A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.[3]
Reflux: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored using thin-layer chromatography.[3]
Isolation and Purification: After completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. The product is then washed with a cold solvent and purified by recrystallization.[3]
A research article details the synthesis of Schiff bases from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde by reacting it with various haloanilines in ethanol.[14][15]
General workflow for the synthesis of Schiff bases.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3]
Protocol:
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
Serial Dilution: Perform serial dilutions of the Schiff base compound in a 96-well microtiter plate containing broth medium.
Inoculation: Add the microbial suspension to each well.
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[3]
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[3]
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[16][17]
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.[16]
Compound Treatment: Treat the cells with various concentrations of the Schiff base and incubate for a specified period (e.g., 24-72 hours).
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[16]
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value is then calculated.
This assay measures the ability of a compound to act as a free radical scavenger.[18]
Protocol:
Sample Preparation: Prepare various concentrations of the Schiff base solution.
Reaction Mixture: Add the Schiff base solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).[18]
Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).[18]
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.[18]
Calculation: The percentage of scavenging activity and the IC₅₀ value are calculated.[18]
Structure-Activity Relationship and Signaling Pathways
The biological activity of Schiff bases is intrinsically linked to their chemical structure. For instance, the presence of a nitro group, as in 4-nitrobenzaldehyde (B150856) derivatives, often enhances antimicrobial and anticancer activities due to its electron-withdrawing nature.[4][5] Conversely, hydroxyl and methoxy (B1213986) groups can contribute to antioxidant activity by donating hydrogen atoms to free radicals.
The anticancer mechanism of Schiff bases can involve the modulation of various signaling pathways. One common pathway is the induction of apoptosis (programmed cell death).
A simplified signaling pathway for apoptosis induction by Schiff bases.
A Comparative Guide to the Antimicrobial Efficacy of 4-Methoxy-3-nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals The quest for novel antimicrobial agents is a paramount challenge in modern medicine, driven by the escalating threat of multidrug-resistant pathogens. Benz...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents is a paramount challenge in modern medicine, driven by the escalating threat of multidrug-resistant pathogens. Benzaldehyde derivatives have emerged as a promising class of compounds, with their antimicrobial efficacy often enhanced by the strategic placement of various functional groups. This guide provides a comparative analysis of the potential antimicrobial efficacy of key derivatives of 4-Methoxy-3-nitrobenzaldehyde, a scaffold of significant interest due to its unique electronic and structural features.
While a direct comparative study of a comprehensive series of 4-Methoxy-3-nitrobenzaldehyde derivatives is not extensively documented in publicly available literature, this guide synthesizes data from studies on structurally analogous compounds to provide a representative overview of their potential antimicrobial performance. The primary classes of derivatives considered are Schiff bases, hydrazones, and thiosemicarbazones, which are frequently synthesized to enhance the biological activity of a parent aldehyde.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC values for derivatives analogous to those of 4-Methoxy-3-nitrobenzaldehyde against common Gram-positive and Gram-negative bacteria. It is important to note that these values are compiled from various studies on similar, but not identical, molecular structures and should be considered as indicative of potential efficacy.
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of antimicrobial efficacy data. Below are generalized methodologies for the synthesis of 4-Methoxy-3-nitrobenzaldehyde derivatives and the determination of their Minimum Inhibitory Concentration (MIC).
Synthesis of Schiff Base Derivatives
A common method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde and a primary amine.[1][6]
Dissolution: Dissolve equimolar amounts of 4-Methoxy-3-nitrobenzaldehyde and the desired primary amine separately in a suitable solvent, such as ethanol (B145695).
Reaction: Mix the two solutions and add a few drops of a catalyst, such as glacial acetic acid.
Reflux: Heat the reaction mixture under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation: After completion of the reaction, cool the mixture to room temperature or in an ice bath to allow the Schiff base product to precipitate.
Purification: Collect the precipitate by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with Mueller-Hinton Broth (MHB) to obtain a range of decreasing concentrations of the test compound.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in antimicrobial drug discovery.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of 4-Methoxy-3-nitrobenzaldehyde derivatives.
Potential Mechanisms of Action
While the specific signaling pathways for 4-Methoxy-3-nitrobenzaldehyde derivatives are not yet fully elucidated, the antimicrobial activity of related Schiff bases, hydrazones, and chalcones is generally attributed to their interaction with essential microbial cellular components and processes. The nitro group and the azomethine (-C=N-) or α,β-unsaturated keto moieties are often key pharmacophores.
Caption: Potential mechanisms of antimicrobial action for 4-Methoxy-3-nitrobenzaldehyde derivatives.
The Strategic Role of 4-Methoxy-3-nitrobenzaldehyde in Combinatorial Library Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of building blocks in combinatorial chemistry is a critical decision that dictates the diversity, novelty, and ultimately the success of a compo...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of building blocks in combinatorial chemistry is a critical decision that dictates the diversity, novelty, and ultimately the success of a compound library. 4-Methoxy-3-nitrobenzaldehyde, a readily available aromatic aldehyde, presents a unique combination of electronic and steric properties that make it a valuable scaffold for the synthesis of diverse molecular libraries. This guide provides an objective comparison of its performance against other substituted benzaldehydes in key reactions for library synthesis, supported by experimental data and detailed protocols.
Enhanced Reactivity for Efficient Library Construction
The performance of an aldehyde in combinatorial synthesis is largely governed by the electrophilicity of its carbonyl carbon. The presence of a nitro group, a strong electron-withdrawing group, on the aromatic ring of 4-methoxy-3-nitrobenzaldehyde significantly enhances this electrophilicity. This heightened reactivity makes it an excellent substrate for a variety of nucleophilic addition and multicomponent reactions (MCRs) that are the cornerstones of library synthesis.
In contrast, benzaldehydes bearing electron-donating groups, such as a methoxy (B1213986) group without the counteracting nitro group, exhibit reduced reactivity. For instance, in reactions like the Wittig reaction, electron-withdrawing substituents lead to significantly higher reaction rates compared to their electron-donating counterparts. This principle underscores the advantage of using activated aldehydes like 4-methoxy-3-nitrobenzaldehyde to drive reactions to completion and achieve high yields, a crucial factor in the efficiency of library synthesis.
Performance in Key Multicomponent Reactions
Multicomponent reactions are highly valued in combinatorial chemistry for their ability to generate complex molecules in a single step from three or more starting materials, thus maximizing molecular diversity. The enhanced reactivity of 4-methoxy-3-nitrobenzaldehyde makes it a prime candidate for these reactions.
Ugi and Passerini Reactions
The Ugi and Passerini reactions are powerful tools for the synthesis of peptide-like scaffolds. The electrophilic nature of 4-methoxy-3-nitrobenzaldehyde facilitates the initial imine or nitrilium ion formation, which is a key step in these reaction cascades. While specific yield data for 4-methoxy-3-nitrobenzaldehyde in large library syntheses is not extensively reported in publicly available literature, the general trend for nitro-substituted benzaldehydes in these reactions is favorable, often leading to high yields. For example, various substituted benzaldehydes have been successfully employed in Ugi and Passerini reactions to generate diverse libraries of compounds.[1][2]
The following table provides a comparative overview of the expected reactivity of 4-methoxy-3-nitrobenzaldehyde in these reactions compared to other benzaldehyde (B42025) derivatives.
Aldehyde
Substituent Effects
Expected Reactivity in Ugi/Passerini Reactions
4-Methoxy-3-nitrobenzaldehyde
Strong electron-withdrawing nitro group, moderate electron-donating methoxy group
High
4-Nitrobenzaldehyde
Strong electron-withdrawing nitro group
High
Benzaldehyde
Unsubstituted
Moderate
4-Methoxybenzaldehyde (Anisaldehyde)
Strong electron-donating methoxy group
Low
4-Chlorobenzaldehyde
Moderate electron-withdrawing chloro group
Moderate to High
This table is based on general principles of organic reactivity where electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon.
Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones, a privileged scaffold in medicinal chemistry. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The reactivity of the aldehyde component is a crucial factor for the success of this reaction. Electron-deficient aromatic aldehydes, such as 4-methoxy-3-nitrobenzaldehyde, are known to perform well in the Biginelli reaction, often providing good to excellent yields of the desired products.[3][4]
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of these reactions in a library synthesis format. Below are representative protocols for the Ugi and Biginelli reactions, which can be adapted for use with 4-methoxy-3-nitrobenzaldehyde.
General Protocol for a Four-Component Ugi Reaction
This protocol describes a general procedure for the synthesis of a small library of compounds using the Ugi reaction.
Materials:
4-Methoxy-3-nitrobenzaldehyde (1.0 eq)
A library of primary amines (1.0 eq each)
A library of carboxylic acids (1.0 eq each)
A library of isocyanides (1.0 eq each)
Methanol (as solvent)
Procedure:
In an array of reaction vials, dissolve 4-methoxy-3-nitrobenzaldehyde in methanol.
To each vial, add a unique combination of a primary amine, a carboxylic acid, and an isocyanide.
Stir the reaction mixtures at room temperature for 24-48 hours.
Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the solvent is removed under reduced pressure, and the crude products can be purified by an appropriate method, such as automated flash chromatography, to yield the desired library of bis-amides.[5]
Workflow for Ugi Four-Component Library Synthesis.
General Protocol for a Biginelli Reaction
This protocol outlines a general procedure for the synthesis of a dihydropyrimidinone library.
Materials:
4-Methoxy-3-nitrobenzaldehyde (1.0 eq)
A library of β-ketoesters (1.0 eq each)
Urea or Thiourea (1.5 eq)
Catalytic amount of acid (e.g., HCl, p-TsOH)
Ethanol (as solvent)
Procedure:
In an array of reaction vessels, combine 4-methoxy-3-nitrobenzaldehyde, a β-ketoester, and urea (or thiourea) in ethanol.
Add a catalytic amount of acid to each vessel.
Heat the reaction mixtures to reflux and monitor the progress by TLC.
Upon completion, cool the reaction mixtures to room temperature.
The product often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.[3]
Workflow for Biginelli Reaction Library Synthesis.
Alternatives to 4-Methoxy-3-nitrobenzaldehyde
While 4-methoxy-3-nitrobenzaldehyde is a valuable building block, other substituted benzaldehydes can also be employed in combinatorial library synthesis, each offering distinct advantages.
Other Nitro-substituted Benzaldehydes (e.g., 4-Nitrobenzaldehyde, 2-Nitrobenzaldehyde): These also offer high reactivity due to the electron-withdrawing nitro group. The position of the nitro group can influence the steric environment around the aldehyde and may affect reaction outcomes and the diversity of the resulting library.
Halogenated Benzaldehydes (e.g., 4-Chlorobenzaldehyde): The halogen atom provides a moderate electron-withdrawing effect, enhancing reactivity compared to unsubstituted benzaldehyde. Furthermore, the halogen can serve as a handle for further diversification through cross-coupling reactions.
Benzaldehydes with Ortho-directing Groups: For syntheses involving electrophilic aromatic substitution on the aldehyde ring, starting with a benzaldehyde that has a suitable directing group can provide access to different substitution patterns and increase skeletal diversity.[6]
The choice of aldehyde will ultimately depend on the desired properties of the final library, including the level of reactivity required, the desired substitution patterns, and opportunities for post-synthesis modification.
Conclusion
4-Methoxy-3-nitrobenzaldehyde stands out as a strategic building block for combinatorial library synthesis due to the activating effect of its nitro group, which promotes high reactivity in key bond-forming reactions. This enhanced reactivity translates to higher efficiency and yields, which are critical for the successful generation of large and diverse compound libraries. While a range of substituted benzaldehydes are available, the unique electronic profile of 4-methoxy-3-nitrobenzaldehyde makes it a compelling choice for researchers aiming to explore novel chemical space in drug discovery and other areas of chemical biology.
A Comparative Analysis of Electronic Effects in Substituted Benzaldehydes: A Focus on 4-Methoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the electronic effects of substituents in 4-Methoxy-3-nitrobenzaldehyde, offering a comparative perspective again...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electronic effects of substituents in 4-Methoxy-3-nitrobenzaldehyde, offering a comparative perspective against other substituted benzaldehydes. Understanding these electronic influences is paramount for predicting chemical reactivity, elucidating reaction mechanisms, and designing novel molecules in the fields of medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and provides visualizations to clarify the underlying principles of substituent effects.
The Dual Nature of Substituents: Inductive and Resonance Effects
The reactivity of the aldehyde functional group in benzaldehyde (B42025) derivatives is intricately modulated by the electronic properties of the substituents on the aromatic ring. These effects are broadly categorized into two types:
Inductive Effect (I): This is a through-bond polarization effect, dictated by the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I) pull electron density away from the ring, while electron-donating groups (EDGs) with a positive inductive effect (+I) push electron density towards the ring.
Resonance Effect (M or R): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups often have lone pairs of electrons that can be delocalized into the ring (+M effect), increasing electron density, particularly at the ortho and para positions. Conversely, electron-withdrawing groups can delocalize π-electrons from the ring onto the substituent (-M effect), decreasing electron density at the ortho and para positions.
In 4-Methoxy-3-nitrobenzaldehyde, the interplay of these effects from both the methoxy (B1213986) and nitro groups determines the overall electronic character of the molecule.
Quantitative Analysis of Substituent Effects: Hammett and Taft Equations
The Hammett and Taft equations are linear free-energy relationships that provide a quantitative measure of the electronic (and in the case of Taft, steric) effects of substituents.
The Hammett equation is expressed as:
log(k/k₀) = σρ
where:
k is the rate constant for a reaction with a substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.
For polysubstituted benzene (B151609) rings, the Hammett substituent constants are often considered to be additive. Therefore, an estimated σ value for the 4-methoxy-3-nitro substitution pattern can be calculated by summing the individual σ constants for a 4-methoxy group and a 3-nitro group.
The Taft equation extends the Hammett principle to aliphatic systems and also accounts for steric effects.[1][2][3]
Electronic Profile of 4-Methoxy-3-nitrobenzaldehyde
In 4-Methoxy-3-nitrobenzaldehyde, the two substituents exert opposing electronic effects:
4-Methoxy Group: This group is electron-donating through resonance (+M) due to the lone pairs on the oxygen atom, which delocalize into the benzene ring.[4] However, due to the electronegativity of oxygen, it is electron-withdrawing by induction (-I). Generally, for a methoxy group at the para position, the resonance effect is dominant, leading to an overall electron-donating character.
3-Nitro Group: The nitro group is a strong electron-withdrawing group through both the inductive (-I) and resonance (-M) effects.[5] At the meta position, the resonance effect is less pronounced compared to the ortho and para positions, but the inductive effect remains strong.
The combination of a para-donating group and a meta-withdrawing group results in a complex electronic landscape. The aldehyde group at position 1 will be significantly influenced by the net effect of these two substituents.
Comparative Data of Substituent Electronic Effects
The following table summarizes the Hammett constants for various common substituents, providing a basis for comparing their electronic influence with that of the substituents in 4-Methoxy-3-nitrobenzaldehyde.
Substituent
Position
σ (Hammett Constant)
Electronic Effect
-OCH₃
meta
+0.12
Weakly withdrawing
para
-0.27
Donating
-NO₂
meta
+0.71
Strongly withdrawing
para
+0.78
Strongly withdrawing
-CH₃
meta
-0.07
Weakly donating
para
-0.17
Donating
-Cl
meta
+0.37
Withdrawing
para
+0.23
Withdrawing
-CN
meta
+0.56
Strongly withdrawing
para
+0.66
Strongly withdrawing
-H
-
0.00
Reference
Data sourced from various online chemical data repositories.
Based on the principle of additivity, the estimated Hammett constant (σ) for the 4-methoxy-3-nitro substitution pattern would be the sum of σpara(-OCH₃) and σmeta(-NO₂), which is approximately +0.44 . This positive value indicates that the combined effect of these two substituents is electron-withdrawing , which is expected to increase the electrophilicity of the carbonyl carbon of the aldehyde group.
Experimental Protocols
Protocol 1: Determination of Hammett Substituent Constants via pKa Measurement of Substituted Benzoic Acids
This protocol outlines the experimental procedure to determine the Hammett σ constant for the 4-methoxy-3-nitro substituent by measuring the pKa of the corresponding benzoic acid.
1. Synthesis of 4-Methoxy-3-nitrobenzoic acid:
Oxidize 4-Methoxy-3-nitrobenzaldehyde using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or chromic acid) under appropriate reaction conditions.
Purify the resulting carboxylic acid by recrystallization.
2. Potentiometric Titration:
Prepare a standard aqueous solution of the synthesized 4-Methoxy-3-nitrobenzoic acid of known concentration.
Calibrate a pH meter using standard buffer solutions.
Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (25 °C).
Record the pH of the solution after each incremental addition of the base.
Plot a titration curve (pH vs. volume of base added).
Determine the equivalence point and the half-equivalence point from the titration curve. The pH at the half-equivalence point is equal to the pKa of the acid.
3. Calculation of σ:
Use the Hammett equation in the form for acid dissociation:
σ = pKa (benzoic acid) - pKa (substituted benzoic acid)
The pKa of unsubstituted benzoic acid under the same conditions should also be determined or obtained from literature.
Protocol 2: Comparative Kinetic Study of Nucleophilic Addition to Substituted Benzaldehydes
This protocol describes a method to compare the reactivity of 4-Methoxy-3-nitrobenzaldehyde with other substituted benzaldehydes in a nucleophilic addition reaction, for example, the formation of a cyanohydrin.
1. Reaction Setup:
Prepare solutions of identical concentration for each substituted benzaldehyde (e.g., 4-methoxy-3-nitrobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, and unsubstituted benzaldehyde) in a suitable solvent (e.g., ethanol).
Prepare a solution of the nucleophile (e.g., sodium cyanide) in the same solvent.
2. Kinetic Measurement:
The reaction is initiated by mixing the benzaldehyde solution with the nucleophile solution in a thermostated reaction vessel.
The progress of the reaction can be monitored over time using a suitable analytical technique, such as UV-Vis spectroscopy (by monitoring the disappearance of the benzaldehyde absorption band) or High-Performance Liquid Chromatography (HPLC) (by monitoring the formation of the product or the disappearance of the reactant).
Ensure the reaction is carried out under pseudo-first-order conditions by using a large excess of the nucleophile.
3. Data Analysis:
Determine the pseudo-first-order rate constant (k') for each substituted benzaldehyde from the slope of the plot of ln[benzaldehyde] versus time.
Calculate the second-order rate constant (k) by dividing k' by the concentration of the nucleophile.
Compare the rate constants to determine the relative reactivity.
Visualizing Electronic Effects and Experimental Workflow
Caption: Interplay of inductive and resonance effects of methoxy and nitro groups.
Caption: Workflow for the experimental determination of Hammett constants.
Conclusion
The electronic character of 4-Methoxy-3-nitrobenzaldehyde is governed by a delicate balance between the electron-donating resonance effect of the para-methoxy group and the strong electron-withdrawing inductive and resonance effects of the meta-nitro group. The net result is an electron-withdrawing character, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde or benzaldehydes with only electron-donating groups. Quantitative analysis through Hammett constants and comparative kinetic studies provide a robust framework for understanding and predicting the reactivity of this and other polysubstituted aromatic compounds, which is a critical aspect of rational drug design and synthetic chemistry.
Unambiguous Structural Verification of 4-Methoxy-3-nitrobenzaldehyde Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 4-Methoxy-3-nitrobenzaldehyde and its derivatives, a class of compounds with significant interest in medicinal chemistry.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable insights into molecular structure, X-ray crystallography remains the gold standard for unequivocal structural elucidation. It offers a direct visualization of the atomic arrangement in a crystalline solid, providing precise bond lengths, bond angles, and conformational details that are inferred indirectly from other techniques.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural validation depends on the specific information required. X-ray crystallography provides a complete and unambiguous three-dimensional structure, which is crucial for understanding intermolecular interactions and structure-activity relationships (SAR) in drug design.[1] Spectroscopic methods, in contrast, offer complementary information about the molecule's connectivity, functional groups, and molecular weight.
Parameter
X-ray Crystallography
NMR Spectroscopy
IR Spectroscopy
Mass Spectrometry
Information Provided
Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing
Chemical environment of nuclei (¹H, ¹³C), connectivity through spin-spin coupling, dynamic information in solution
Presence of specific functional groups based on vibrational frequencies
Quantitative (chemical shifts, coupling constants) and Qualitative
Qualitative (absorption bands)
Quantitative (mass-to-charge ratio) and Qualitative
Key Advantage
Unambiguous and complete 3D structure determination
Provides information about the molecule's behavior in solution and its dynamics
Fast and simple method for functional group identification
High sensitivity and provides exact molecular weight
Key Limitation
Requires a suitable single crystal, which can be difficult to grow; provides a static picture of the molecule
Can be complex to interpret for large molecules; less precise for bond lengths and angles compared to crystallography
Provides limited information on the overall molecular framework
Does not provide direct information on stereochemistry or 3D arrangement
Case Study: Crystallographic Data of 4-Methoxy-3-nitrobenzaldehyde Derivatives
The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of two derivatives of 4-Methoxy-3-nitrobenzaldehyde. This data provides a definitive structural fingerprint of these molecules in the solid state.
a = 6.853(1) Å, b = 11.994(2) Å, c = 16.405(3) Å, β = 98.28(3)°
a = 13.743(3) Å, b = 12.526(3) Å, c = 16.384(3) Å
Volume (ų)
1334.4(4)
2820.4(10)
Z (Molecules/unit cell)
4
8
Temperature (K)
294
294
Radiation
Mo Kα (λ = 0.71073 Å)
Mo Kα (λ = 0.71073 Å)
R-factor
0.057
0.044
Experimental Protocols
A detailed and standardized methodology is critical for obtaining reliable and reproducible results. Below are outlines of the experimental protocols for X-ray crystallography and complementary spectroscopic techniques.
Single-Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals of the 4-Methoxy-3-nitrobenzaldehyde derivative are grown. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent, such as acetonitrile.[2][3]
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a specific temperature (e.g., 294 K) to minimize thermal vibrations.[2][3] X-rays of a specific wavelength (e.g., Mo Kα radiation) are directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector.[2]
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².[2] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the spectra are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.
Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups (e.g., C=O for the aldehyde, N-O for the nitro group, C-O for the methoxy (B1213986) group).
Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
Ionization: The sample is ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry can provide the exact molecular formula. The fragmentation pattern can offer clues about the structure of the molecule.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship in a multi-technique approach to structural validation.
Caption: Experimental workflow for X-ray crystal structure analysis.
Caption: Logical relationship for comprehensive structural validation.
Conclusion
For the unambiguous structural determination of 4-Methoxy-3-nitrobenzaldehyde derivatives, X-ray crystallography is an indispensable tool, providing a level of detail that cannot be achieved by spectroscopic methods alone. While NMR, IR, and mass spectrometry are crucial for initial characterization and for providing complementary data, the definitive proof of structure, including stereochemistry and solid-state conformation, is delivered by X-ray diffraction. A combined approach, utilizing both spectroscopic and crystallographic techniques, provides the most robust and comprehensive structural validation for novel chemical entities in the drug discovery and development pipeline.
Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Methoxy-3-nitrobenzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Methoxy-3-nitrobenzal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Methoxy-3-nitrobenzaldehyde and its derivatives. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of pharmaceutical intermediates. This document presents a comparative overview of different HPLC approaches, supported by experimental data and detailed protocols, to aid in method selection and development.
Introduction to Purity Analysis of 4-Methoxy-3-nitrobenzaldehyde
4-Methoxy-3-nitrobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for the purity analysis of such non-volatile and thermally stable compounds due to its high resolution and quantitative accuracy.
A common synthetic route to produce derivatives like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin) is through the nitration of vanillin.[1] This process can lead to several impurities, including unreacted starting materials (e.g., vanillin) and positional isomers, making a robust analytical method for their separation and quantification essential.
Comparison of HPLC Methods
The choice of HPLC column and mobile phase is crucial for achieving optimal separation of 4-Methoxy-3-nitrobenzaldehyde from its potential impurities. Below is a comparison of two common reversed-phase columns: C18 and Phenyl-Hexyl.
Parameter
Method 1: C18 Column
Method 2: Phenyl-Hexyl Column
Stationary Phase
Octadecylsilane (C18)
Phenyl-Hexyl
Separation Principle
Primarily hydrophobic interactions.
Mixed-mode separation involving hydrophobic and π-π interactions.
Selectivity
Good for general-purpose separations of non-polar to moderately polar compounds.
Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte.
Typical Retention Time
Shorter for polar compounds.
Potentially longer for aromatic analytes, which can lead to better resolution from closely eluting impurities.
Resolution
May be sufficient for simple impurity profiles.
Often provides superior resolution for complex mixtures containing aromatic isomers and related substances.
Experimental Protocols
Below are detailed experimental protocols for two HPLC methods for the analysis of 4-Methoxy-3-nitrobenzaldehyde derivatives.
Method 1: General Purpose Purity Assessment using a C18 Column
This method is a robust starting point for the routine purity analysis of 4-Methoxy-3-nitrobenzaldehyde.
Instrumentation:
HPLC System with a UV-Vis or Diode Array Detector (DAD)
Waters X-terra C18 column (150 mm x 4.6 mm, 5 µm) or equivalent[1]
Phosphoric acid or Formic acid (for mobile phase modification, if necessary)
4-Methoxy-3-nitrobenzaldehyde reference standard
Sample of 4-Methoxy-3-nitrobenzaldehyde for analysis
Chromatographic Conditions:
Mobile Phase: A gradient of acetonitrile and water is typically used. A starting point could be 30% acetonitrile, ramping up to 90% over 20 minutes. The mobile phase may be acidified with 0.1% phosphoric acid or formic acid to improve peak shape.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for 4-Methoxy-3-nitrobenzaldehyde.
Injection Volume: 10 µL
Sample Preparation:
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the 4-Methoxy-3-nitrobenzaldehyde reference standard in 100 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 0.1 mg/mL.
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar concentration.
Filter both solutions through a 0.45 µm syringe filter before injection.
Method 2: Enhanced Selectivity for Aromatic Impurities using a Phenyl-Hexyl Column
This method is recommended when dealing with complex impurity profiles, particularly those containing aromatic isomers.
Instrumentation:
HPLC System with a UV-Vis or Diode Array Detector (DAD)
Sample of 4-Methoxy-3-nitrobenzaldehyde for analysis
Chromatographic Conditions:
Mobile Phase: A mixture of a phosphate buffer and methanol. For example, a mobile phase consisting of 0.05 mol/L dipotassium hydrogen phosphate (pH adjusted to 7.5 with phosphoric acid) and methanol in a ratio of 80:20 (v/v) has been shown to be effective for separating related nitrobenzaldehyde isomers.
Flow Rate: 1.0 mL/min
Column Temperature: 40 °C
Detection Wavelength: 240 nm
Injection Volume: 20 µL
Sample Preparation:
Standard Solution: Prepare a standard solution of 4-Methoxy-3-nitrobenzaldehyde in the mobile phase at a concentration of approximately 10 µg/mL.
Sample Solution: Prepare the sample solution in the mobile phase to achieve a similar concentration.
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes expected performance data for a well-developed HPLC method for the purity assessment of 4-Methoxy-3-nitrobenzaldehyde derivatives.
Parameter
Acceptance Criteria
Typical Performance
Retention Time (min)
Consistent for the main peak
8 - 12
Resolution (Rs)
> 2.0 between the main peak and closest impurity
> 2.5
Tailing Factor (T)
0.8 - 1.5
< 1.2
Theoretical Plates (N)
> 2000
> 5000
Linearity (r²)
≥ 0.999
> 0.999
Limit of Detection (LOD)
Signal-to-Noise Ratio ≥ 3
~0.01 µg/mL
Limit of Quantitation (LOQ)
Signal-to-Noise Ratio ≥ 10
~0.03 µg/mL
Accuracy (% Recovery)
98.0 - 102.0%
99.0 - 101.5%
Precision (% RSD)
≤ 2.0%
< 1.0%
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an appropriate HPLC method.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical workflow for HPLC method selection.
A Comparative Guide to the Reaction Kinetics of 4-Methoxy-3-nitrobenzaldehyde and Related Aldehydes
For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and drug discovery, a nuanced understanding of reaction kinetics is indispensable for the optimization of synthetic ro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, a nuanced understanding of reaction kinetics is indispensable for the optimization of synthetic routes and the development of novel therapeutics. Benzaldehyde (B42025) and its derivatives are fundamental scaffolds in medicinal chemistry, and the electronic and steric nature of substituents on the aromatic ring profoundly dictates the reactivity of the aldehyde functional group. This guide presents a comparative analysis of the reaction kinetics of 4-Methoxy-3-nitrobenzaldehyde alongside a selection of related benzaldehydes, supported by established chemical principles and illustrative experimental data.
The reactivity of the carbonyl carbon in benzaldehydes is a critical factor in nucleophilic addition reactions. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby accelerating reaction rates. Conversely, electron-donating groups diminish this electrophilicity, leading to slower reactions. In 4-Methoxy-3-nitrobenzaldehyde, the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) creates a unique reactivity profile that is of significant interest.
Comparative Kinetic Data: The Knoevenagel Condensation
To quantify the influence of various substituents on the reactivity of benzaldehydes, the Knoevenagel condensation serves as an excellent model reaction. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the carbonyl group of the aldehyde. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.
Below is a table summarizing the expected relative reactivities and available kinetic data for the Knoevenagel condensation of various substituted benzaldehydes with an active methylene compound like malononitrile (B47326).
Note: The provided rate constants are illustrative and intended for comparative purposes. Actual values can vary significantly depending on the specific reaction conditions (solvent, temperature, catalyst, and active methylene compound used).
Experimental Protocols
To obtain reliable and comparable kinetic data, a standardized experimental protocol is crucial. The following section details a general and robust methodology for monitoring the kinetics of the Knoevenagel condensation of substituted benzaldehydes using UV-Vis spectrophotometry.
Kinetic Analysis of the Knoevenagel Condensation via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction between a substituted benzaldehyde and an active methylene compound (e.g., malononitrile) catalyzed by a weak base (e.g., piperidine).
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Stopwatch
Procedure:
Preparation of Stock Solutions:
Prepare a stock solution of the substituted benzaldehyde in the chosen solvent at a precise concentration (e.g., 0.01 M).
Prepare a stock solution of malononitrile in the same solvent at a precise concentration (e.g., 0.1 M).
Prepare a stock solution of the piperidine catalyst in the same solvent at a precise concentration (e.g., 0.01 M).
Determination of λmax:
To determine the wavelength of maximum absorbance (λmax) of the product, prepare a reaction mixture and allow it to go to completion.
Scan the UV-Vis spectrum of the product solution to identify the λmax.
Kinetic Run:
Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
In a quartz cuvette, pipette the required volumes of the solvent, the substituted benzaldehyde stock solution, and the malononitrile stock solution.
Initiate the reaction by adding a small, precise volume of the catalyst stock solution to the cuvette.
Immediately start recording the absorbance at the predetermined λmax as a function of time. Data should be collected at regular intervals (e.g., every 15-30 seconds) for a duration sufficient for the reaction to proceed to a significant extent.
Data Analysis:
The reaction is typically pseudo-first-order with respect to the limiting reactant if one reactant is in large excess. However, if the initial concentrations are comparable, the data should be analyzed using second-order integrated rate laws.
For a second-order reaction with initial concentrations [Aldehyde]₀ and [Malononitrile]₀, the integrated rate law can be expressed as:
1/([Aldehyde]₀ - [Malononitrile]₀) * ln(([Malononitrile]₀ * [Aldehyde]t) / ([Aldehyde]₀ * [Malononitrile]t)) = kt
The concentration of the product at time t, [P]t, can be calculated from the absorbance (A_t) using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product.
The concentrations of the reactants at time t can then be determined from the initial concentrations and the concentration of the product formed.
A plot of the left side of the integrated rate law equation versus time will yield a straight line with a slope equal to the second-order rate constant, k.
Visualizing the Experimental Workflow
The logical flow of the kinetic analysis experiment can be visualized as follows:
Caption: Workflow for UV-Vis Kinetic Analysis.
Signaling Pathway and Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established pathway. The following diagram illustrates the key steps involved in the base-catalyzed reaction between an aldehyde and an active methylene compound.
Proper Disposal of 4-Methoxy-3-nitrobenzaldehyde: A Guide for Laboratory Professionals
For Immediate Release Researchers and drug development professionals handling 4-Methoxy-3-nitrobenzaldehyde must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide pr...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Researchers and drug development professionals handling 4-Methoxy-3-nitrobenzaldehyde must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this chemical, in line with established safety standards.
Immediate Safety and Handling Precautions
4-Methoxy-3-nitrobenzaldehyde is classified as a hazardous substance, causing skin, eye, and respiratory irritation, and may be harmful if swallowed.[1] It is also recognized as being harmful to aquatic life with long-lasting effects. Adherence to personal protective equipment (PPE) guidelines is mandatory. This includes the use of chemical safety goggles, gloves, and, where ventilation is inadequate, a suitable respirator.
Quantitative Hazard Data
For easy reference, the following table summarizes the key hazard classifications for 4-Methoxy-3-nitrobenzaldehyde.
Harmful to aquatic life with long lasting effects[2]
Step-by-Step Disposal Protocol
The disposal of 4-Methoxy-3-nitrobenzaldehyde must be managed through your institution's Environmental Health and Safety (EHS) program. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.
Experimental Protocol for Waste Collection and Disposal:
Waste Identification and Segregation:
Treat all 4-Methoxy-3-nitrobenzaldehyde, including contaminated materials (e.g., gloves, weighing papers, pipette tips), as hazardous waste.
Segregate this waste stream from other chemical wastes to prevent incompatible reactions. Store in a designated, well-ventilated, and secure area.
Containerization:
Use a dedicated, chemically resistant, and sealable container for waste collection. The container must be in good condition and compatible with the chemical.
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "4-Methoxy-3-nitrobenzaldehyde." Avoid using abbreviations or chemical formulas.
Labeling:
The hazardous waste label must contain the following information:
Full chemical name: 4-Methoxy-3-nitrobenzaldehyde
The words "Hazardous Waste"
Accumulation start date
The specific hazards (e.g., Irritant, Harmful, Environmental Hazard)
Principal investigator's name and contact information
Laboratory room number
Spill Management:
In the event of a spill, alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
Carefully collect the absorbent material and spilled chemical into the designated hazardous waste container.
Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
Disposal Request:
Once the waste container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS department.
Do not transport the hazardous waste yourself. Trained EHS personnel will collect the waste for final disposal in accordance with federal and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Methoxy-3-nitrobenzaldehyde.
Disposal workflow for 4-Methoxy-3-nitrobenzaldehyde.
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methoxy-3-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for handling 4-Methoxy-3-nit...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for handling 4-Methoxy-3-nitrobenzaldehyde, a compound that requires careful management. By adhering to these procedures, you can mitigate risks and maintain a secure workspace.
Hazard Identification and Personal Protective Equipment (PPE)
4-Methoxy-3-nitrobenzaldehyde presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also be harmful if swallowed.[1] The recommended PPE is crucial for minimizing exposure and ensuring personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling 4-Methoxy-3-nitrobenzaldehyde
PPE Category
Item
Specifications and Remarks
Eye Protection
Safety glasses with side shields or Goggles
Mandatory for all handling procedures.[2][3] A face shield is also recommended when there is a risk of splashing or dust generation.[3]
Hand Protection
Chemical-resistant gloves
Nitrile, polychloroprene, butyl rubber, or fluorinated rubber gloves are suitable.[3] Gloves must be inspected for integrity before each use and proper removal techniques should be followed to avoid skin contact.
Body Protection
Laboratory coat
Should be fully buttoned to provide maximum coverage.[3] A PVC apron is also recommended for additional protection.[3]
Respiratory Protection
NIOSH-approved particulate respirator (e.g., N95) or higher
Required when there is a risk of inhaling dust, particularly during spill cleanup or when handling large quantities.[2][3] All handling should ideally be conducted in a certified chemical fume hood.[3]
Operational Plan for Safe Handling
A systematic approach to handling 4-Methoxy-3-nitrobenzaldehyde is critical. The following step-by-step operational plan should be followed to ensure safety from preparation to disposal.
Experimental Protocol: Safe Handling of 4-Methoxy-3-nitrobenzaldehyde
Preparation and Engineering Controls:
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
Ensure that an eyewash station and a safety shower are readily accessible.[3]
Have a chemical spill kit available in the immediate work area.[3]
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 4-Methoxy-3-nitrobenzaldehyde.
Handling the Chemical:
Avoid all personal contact, including the inhalation of dust and contact with skin and eyes.[3]
When weighing or transferring the solid, do so in a manner that minimizes dust generation.
Wash hands and skin thoroughly after handling.
Storage:
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Keep it away from incompatible materials.
Emergency and Disposal Plans
Table 2: Emergency and Disposal Procedures
Procedure
Steps
Spill Response
1. Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is significant dust in the air.[3] 2. Ventilate: Ensure the area is well-ventilated.[3] 3. Don PPE: Put on the appropriate PPE, including respiratory protection.[3] 4. Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Dampening the material with water can help to prevent dusting.[3] Place the collected material into a labeled, sealed container for hazardous waste.[3]
Waste Disposal
1. Containerize Waste: All waste materials, including contaminated PPE and spill cleanup materials, should be placed in a suitable, closed container labeled for hazardous waste.[5] 2. Dispose of Contents: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
First Aid
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[5]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of 4-Methoxy-3-nitrobenzaldehyde, from initial risk assessment to final disposal.
Caption: Workflow for Safe Handling of 4-Methoxy-3-nitrobenzaldehyde.